molecular formula C20H34OSn B173466 Ethanone, 1-phenyl-2-(tributylstannyl)- CAS No. 17851-99-9

Ethanone, 1-phenyl-2-(tributylstannyl)-

Cat. No.: B173466
CAS No.: 17851-99-9
M. Wt: 409.2 g/mol
InChI Key: ZSNIKTNUQSIPAM-UHFFFAOYSA-N
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Description

Ethanone, 1-phenyl-2-(tributylstannyl)-, also known as Ethanone, 1-phenyl-2-(tributylstannyl)-, is a useful research compound. Its molecular formula is C20H34OSn and its molecular weight is 409.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-phenyl-2-tributylstannylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNIKTNUQSIPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446643
Record name Ethanone, 1-phenyl-2-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17851-99-9
Record name Ethanone, 1-phenyl-2-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethanone, 1-phenyl-2-(tributylstannyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organometallic chemistry and drug development, the precise construction of carbon-carbon bonds is paramount. Ethanone, 1-phenyl-2-(tributylstannyl)- , commonly referred to as 2-(tributylstannyl)acetophenone, is a highly versatile α -stannyl ketone. It serves as a critical nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling the direct phenacylation of aryl and vinyl electrophiles[1]. This whitepaper details the physicochemical properties—specifically its CAS registry number and molecular weight[2]—alongside field-proven methodologies, mechanistic pathways, and safety protocols for its application in organic synthesis.

Physicochemical Profiling & Identification

Accurate compound identification is the first self-validating step in any rigorous synthetic workflow. Ethanone, 1-phenyl-2-(tributylstannyl)- is characterized by a bulky tributyltin moiety adjacent to a phenacyl group, which dictates both its physical state (typically a viscous, pale-yellow oil) and its reactivity profile[3].

Below is the consolidated quantitative data for this reagent:

PropertyValue
Chemical Name Ethanone, 1-phenyl-2-(tributylstannyl)-
Common Synonyms 2-(Tributylstannyl)acetophenone; α -(tributylstannyl)acetophenone
CAS Registry Number 17851-99-9 [2]
Molecular Formula C₂₀H₃₄OSn[3]
Molecular Weight 409.19 g/mol (409.19336 g/mol )[3]
Reactivity Class Organotin nucleophile / Stille reagent

Mechanistic Role in Organic Synthesis: The Stille Cross-Coupling

The primary application of 2-(tributylstannyl)acetophenone is in the Stille cross-coupling reaction , a palladium-catalyzed process that forms C-C bonds between organostannanes and organic electrophiles (halides or pseudohalides)[1].

Causality Behind Experimental Choices
  • Reagent Selection: Utilizing an α -stannyl ketone allows chemists to directly install an acetophenone moiety without relying on harsh enolate chemistry, thereby preserving sensitive functional groups on complex drug scaffolds[4].

  • Catalyst & Ligand Dynamics: The reaction is typically catalyzed by Pd(0) species, such as Pd(PPh3​)4​ . The transmetalation of bulky organotins is often the rate-determining step.

  • The "Copper Effect": The addition of a copper(I) co-catalyst (e.g., CuI or CuTC) is a critical experimental choice. Causally, copper accelerates the reaction via two mechanisms: in highly polar solvents, it facilitates a rapid Sn-to-Cu transmetalation, generating a highly reactive organocopper intermediate; in less polar solvents, it scavenges free phosphine ligands, preventing the autoretardation of the palladium catalytic cycle[5],[6].

Reaction Pathway Visualization

The catalytic cycle of the Stille coupling involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination[7]. The diagram below maps the specific logical relationship of these steps when using 2-(tributylstannyl)acetophenone.

StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X adds to Pd(0) Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd(II)-X OxAdd->PdII_1 Transmet Transmetalation + 2-(Tributylstannyl)acetophenone - Bu3SnX PdII_1->Transmet PdII_2 Pd(II) Intermediate Ar-Pd(II)-CH2COPh Transmet->PdII_2 RedElim Reductive Elimination Product Formation PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product Ar-CH2COPh RedElim->Product Yields

Catalytic cycle of Stille cross-coupling with 2-(tributylstannyl)acetophenone.

Experimental Protocol: Palladium-Catalyzed Phenacylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in visual and analytical checkpoints to confirm reaction progress and ensure the complete removal of toxic tin byproducts.

Step-by-Step Methodology
  • Inert Preparation: In a flame-dried Schlenk flask purged with argon, combine the aryl bromide (1.0 equiv), Pd(PPh3​)4​ (0.05 equiv), and CuI (0.10 equiv).

  • Reagent Addition: Inject anhydrous toluene (to achieve 0.2 M concentration) followed by Ethanone, 1-phenyl-2-(tributylstannyl)- (1.2 equiv) via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C.

    • Self-Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active aryl bromide spot is entirely consumed (typically 12–24 hours).

  • Fluoride Workup (Critical Causality): Cool the mixture to room temperature. Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour.

    • Causality: Tributyltin halides ( Bu3​SnX ) are highly toxic and soluble in organic solvents, making purification difficult. KF converts these into polymeric tributyltin fluoride ( Bu3​SnF ), which is completely insoluble.

    • Self-Validation Checkpoint 2: The formation of a dense, white precipitate visually confirms the successful sequestration of the tin byproduct.

  • Filtration & Extraction: Filter the biphasic mixture through a tightly packed pad of Celite to remove the Bu3​SnF precipitate and palladium black. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

    • Self-Validation Checkpoint 3: Analyze the purified fraction via GC-MS to confirm the precise molecular weight of the newly formed Ar-CH2​COPh product, ensuring no residual tin isotopes are present in the mass spectrum.

Safety, Toxicity, and Handling

Organotin compounds, including 2-(tributylstannyl)acetophenone, are highly toxic, acting as severe endocrine disruptors and marine pollutants.

  • PPE Requirements: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.

  • Environmental Control: All manipulations must be performed inside a certified chemical fume hood.

  • Waste Disposal: Tin-containing waste (including the Celite pad from the KF workup) must be segregated into clearly labeled hazardous waste containers for specialized incineration. Never dispose of organotin waste in standard organic waste streams.

References

  • Title: 2-(Tributylstannyl)acetophenone CAS#: 17851-99-9 Source: ChemWhat Chemical & Biological Database URL: [Link]

  • Title: The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles Source: Angewandte Chemie International Edition (J.K. Stille, 1986) URL: [Link]

  • Title: On the Nature of the "Copper Effect" in the Stille Cross-Coupling Source: The Journal of Organic Chemistry (V. Farina et al., 1994) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow (Contextual Pd-catalysis mechanisms) Source: Catalysts / MDPI (2017) URL: [Link]

Sources

In-Depth Technical Guide: NMR Spectral Analysis and Stannotropy of 1-Phenyl-2-(tributylstannyl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of α -stannyl ketones is a critical analytical challenge in organometallic chemistry due to their dynamic structural nature. 1-Phenyl-2-(tributylstannyl)ethanone (also known as phenacyltributylstannane) is a highly reactive intermediate frequently utilized in Stille cross-coupling reactions, aldol-type additions, and radical-mediated α -arylations.

Unlike standard ketones, this compound exhibits stannotropy —a rapid metallotropic equilibrium between its carbon-bound (keto) and oxygen-bound (enol) forms. This whitepaper provides a comprehensive analysis of the 1 H and 13 C NMR spectral data for this compound, detailing the causality behind the observed chemical shifts, the thermodynamic equilibrium in non-polar solvents, and the rigorous, self-validating protocols required to synthesize and analyze these moisture-sensitive species without degradation.

The Phenomenon of Stannotropy: Keto-Enol Tautomerization

In solution, 1-phenyl-2-(tributylstannyl)ethanone does not exist as a single static molecule. The bulky and electropositive tributylstannyl group undergoes a 1,3-migration between the α -carbon and the carbonyl oxygen. This results in a mixture of two distinct isomers, each with its own CAS Registry Number [1]:

  • Keto Form (C-Stannyl): Ethanone, 1-phenyl-2-(tributylstannyl)- (CAS: 17851-99-9)

  • Enol Form (O-Stannyl): Tributyl[(1-phenylethenyl)oxy]stannane (CAS: 17851-98-8)

The position of this equilibrium is heavily dependent on the solvent and temperature. In non-polar, non-coordinating solvents like deuterated benzene (C 6​ D 6​ ), the keto form typically predominates, but a significant fraction of the enol form remains observable via NMR.

NMR Spectral Data & Mechanistic Interpretation

1 H NMR Data Analysis

The 1 H NMR spectrum of the equilibrium mixture in C 6​ D 6​ provides a direct quantitative readout of the stannotropic ratio. Based on authoritative spectral data [1], the integration of the α -protons reveals a roughly 74:26 ratio favoring the keto form at room temperature.

Causality in Chemical Shifts:

  • Keto Form ( δ 2.85 ppm): The protons on the α -carbon (CH 2​ -Sn) are shielded by the electropositive tin atom compared to standard α -ketone protons (which typically appear around δ 3.2 ppm), yet deshielded by the adjacent carbonyl group.

  • Enol Form ( δ 4.26, 4.89 ppm): The migration of tin to the oxygen creates a terminal alkene (=CH 2​ ). These vinylic protons appear as two distinct doublets ( J=1.2 Hz) due to geminal coupling, shifted upfield relative to standard styrenes due to the electron-donating nature of the -OSnBu 3​ group.

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegration (Relative)Assignment (Form)
Tributyltin alkyls0.81 – 1.76Multiplet (m)27HBoth (Keto + Enol)
α -CH 2​ 2.85Singlet (s)~1.48HKeto Form
Vinylic =CH a​ 4.26Doublet (d, J=1.2 Hz)~0.26HEnol Form
Vinylic =CH b​ 4.89Doublet (d, J=1.2 Hz)~0.26HEnol Form
Aromatic (Ph)7.00 – 7.95Multiplets (m)5.00HBoth (Keto + Enol)
13 C NMR Data Analysis

The 13 C NMR spectrum further validates the dual nature of the compound. The most critical diagnostic peaks are the carbonyl carbon of the keto form and the enol ether carbon of the O-stannyl form.

Carbon EnvironmentChemical Shift ( δ , ppm)Assignment (Form)Structural Causality
Sn-CH 3​ (Terminal)13.8BothStandard butyl chain termination [1].
Sn-CH 2​ (Butyl)15.6, 27.5, 29.2BothShielded by direct Sn attachment.
α -CH 2​ -Sn~22.5Keto FormUpfield shift driven by the electropositive Sn atom.
Vinylic =CH 2​ ~90.5Enol FormHighly shielded terminal enol ether carbon.
Aromatic (Ph)125.5 – 139.5BothStandard phenyl ring resonances.
=C-O-Sn~155.0Enol FormDeshielded by oxygen, characteristic of O-stannyl enolates.
C=O (Carbonyl)~198.5Keto FormClassic acetophenone carbonyl resonance.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the synthesis and characterization of 1-phenyl-2-(tributylstannyl)ethanone must be conducted under strictly anhydrous conditions. The presence of trace moisture will rapidly hydrolyze the Sn-C or Sn-O bond, yielding acetophenone and tributyltin hydroxide [2].

Protocol 1: Synthesis via Enolate Trapping

Objective: Generate the stannyl ketone while preventing over-stannylation or hydrolysis.

  • Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve acetophenone (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78 °C.

  • Deprotonation: Add Lithium diisopropylamide (LDA, 1.05 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the lithium enolate.

  • Stannylation: Add tributyltin chloride (Bu 3​ SnCl, 1.0 equiv) dropwise. Causality: Bu 3​ SnCl is highly electrophilic and will rapidly trap the oxygen of the enolate (kinetic product), which then equilibrates to the thermodynamic keto-enol mixture.

  • Workup: Warm to room temperature. Remove THF in vacuo rather than performing an aqueous extraction. Extract the residue with anhydrous hexanes and filter under argon through a pad of oven-dried Celite to remove LiCl salts.

  • Isolation: Concentrate the filtrate under high vacuum (0.50 Torr) to yield the product as a pale oil (bp 144–146 °C at 0.50 Torr) [1].

Protocol 2: Anhydrous NMR Sample Preparation

Objective: Obtain high-resolution NMR data without inducing solvent-mediated degradation.

  • Solvent Selection: Use C 6​ D 6​ instead of CDCl 3​ . Causality: CDCl 3​ often contains trace DCl (due to photolytic degradation), which acts as a catalyst for the protodestannylation of the compound back to acetophenone. C 6​ D 6​ is non-acidic and provides Aromatic Solvent Induced Shifts (ASIS) that help resolve the butyl signals from the α -protons.

  • Preparation: Inside an argon-filled glovebox, dissolve 15 mg of the compound in 0.6 mL of anhydrous C 6​ D 6​ .

  • Self-Validation Check: Transfer to a J. Young NMR tube. Upon acquiring the 1 H NMR, immediately check for a singlet at δ 2.1 - 2.6 ppm. Trustworthiness metric: A peak in this region indicates the presence of the methyl group of free acetophenone, signaling that your sample has undergone moisture degradation [3]. If this peak is >5% relative to the δ 2.85 ppm peak, the sample must be re-purified.

Mechanistic Visualization

The following diagram maps the metallotropic equilibrium and the divergent reaction pathways dictated by the keto and enol forms.

Stannotropy Keto Keto Form (C-Bound Sn) CAS: 17851-99-9 1H NMR: δ 2.85 (s) Equilibrium Metallotropic Equilibrium (~74:26 in C6D6) Keto->Equilibrium Enol Enol Form (O-Bound Sn) CAS: 17851-98-8 1H NMR: δ 4.26, 4.89 (d) Enol->Equilibrium Electrophile Electrophilic Addition (Aldol-type Reactions) Equilibrium->Electrophile Controlled Reaction Hydrolysis Moisture Degradation (Yields Acetophenone) Equilibrium->Hydrolysis Trace H2O

Figure 1: Stannotropic equilibrium of 1-phenyl-2-(tributylstannyl)ethanone and its reaction pathways.

References

  • Supporting Information: Synthesis and Characterization of Organostannanes. Amazon S3 / ACS Publications. Contains the definitive 1 H and 13 C NMR spectral data and boiling point parameters for the keto (17851-99-9) and enol (17851-98-8) forms of 1-phenyl-2-(tributylstannyl)ethanone. URL: [Link]

  • Diazo Decomposition in the Presence of Tributyltin Hydride. Reduction of α -Diazo Carbonyl Compounds. Peking University. Discusses the instability and rapid hydrolysis of α -stannyl carbonyls in the presence of trace water. URL: [Link]

  • Alpha-Arylation of Acetophenones via a Radical Mechanism. Utrecht University. Details the baseline NMR characterization of acetophenone ( δ ~2.6 ppm) as a comparative metric for reaction monitoring and degradation analysis. URL: [Link]

Mechanism of Formation and Synthetic Utility of Ethanone, 1-phenyl-2-(tributylstannyl)- in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Ethanone, 1-phenyl-2-(tributylstannyl)- (commonly referred to as α -(tributylstannyl)acetophenone) is a highly versatile, isolable tin enolate equivalent. Unlike highly reactive lithium or sodium enolates, this organostannane provides a mild, neutral nucleophilic carbon center, making it an indispensable reagent in advanced asymmetric aldol additions and palladium-catalyzed α -arylations. This whitepaper dissects the mechanistic pathways of its formation, the thermodynamic principles governing its structural tautomerism, and provides a field-validated protocol for its synthesis.

The Structural Dichotomy: O-Bound vs. C-Bound Tautomerism

Before examining the synthesis of Ethanone, 1-phenyl-2-(tributylstannyl)-, it is critical to understand the fundamental nature of heavy group 14 enolates. Unlike silyl enol ethers, which exist exclusively in the O-bound form due to the massive bond dissociation energy of the Si–O bond (~190 kcal/mol), tin enolates exhibit a dynamic metallotropic tautomerism between the O-bound (stannyl enol ether) and C-bound ( α -stannyl ketone) forms.

For acetophenone derivatives, the equilibrium heavily favors the C-bound tautomer (the target molecule). This thermodynamic preference is driven by two factors:

  • Steric Relief: The bulky tributyltin ( −SnBu3​ ) group faces severe steric repulsion when bound to the enolate oxygen, whereas the unhindered α -methylene ( CH2​ ) carbon easily accommodates the metal.

  • Conjugation Preservation: The C-bound form retains the strong carbonyl (C=O) double bond, which remains in stabilizing π -conjugation with the adjacent phenyl ring.

Table 1: Thermodynamic and Kinetic Parameters of Tin Enolate Tautomers
ParameterO-Bound (Stannyl Enol Ether)C-Bound ( α -Stannyl Ketone)
Primary Bond Formed Sn–OSn–C
Bond Dissociation Energy ~100–130 kcal/mol (Stronger)~50–60 kcal/mol (Weaker)
Carbonyl Conjugation Disrupted (forms styrene derivative)Preserved (C=O conjugated with Phenyl)
Formation Kinetics Fast (Hard-Soft Acid-Base match)Slower (Requires rearrangement)
Thermodynamic Preference Favored for esters/amidesFavored for aryl ketones (e.g., Acetophenone)
Reactivity Profile O-nucleophile / Enolate reactivityC-nucleophile / Cross-coupling partner

Mechanistic Pathways of Formation

As a Senior Application Scientist, I evaluate synthetic routes not just by their theoretical yield, but by their scalability, atom economy, and thermodynamic driving forces. There are two primary pathways to generate Ethanone, 1-phenyl-2-(tributylstannyl)-, each governed by different kinetic and thermodynamic controls.

Pathway A: Transmetalation via Enol Acetate (The Standard Protocol)

The most reliable and chemically clean method involves the transmetalation of 1-phenylvinyl acetate (acetophenone enol acetate) using tributyltin methoxide ( Bu3​SnOMe ) [1].

Mechanistic Causality: Why use Bu3​SnOMe instead of the more common Bu3​SnCl ? Tributyltin chloride lacks the necessary nucleophilicity to attack an ester carbonyl. The methoxide anion, however, is a potent nucleophile. It attacks the hard carbonyl carbon of the acetate group, forming a transient tetrahedral intermediate. As this intermediate collapses, it expels the acetophenone enolate and generates methyl acetate. The enolate is immediately trapped by the Bu3​Sn+ cation.

Because methyl acetate is volatile, conducting this reaction under solvent-free conditions or under mild vacuum continuously removes the byproduct, driving the equilibrium entirely toward the stannylated product according to Le Chatelier's principle.

Transmetalation A 1-Phenylvinyl acetate + Bu3SnOMe B Tetrahedral Intermediate (Methoxide attack) A->B Nucleophilic Addition C Acetophenone Enolate + Methyl Acetate + Bu3Sn+ B->C Elimination (-AcOMe) D O-Bound Tin Enolate (Kinetic Product) C->D O-Stannylation (Fast) E Ethanone, 1-phenyl-2-(tributylstannyl)- (C-Bound Thermodynamic Product) D->E 1,3-Metallotropic Rearrangement

Diagram 1: Transmetalation mechanism of enol acetate to C-bound tin enolate.

Pathway B: Direct Stannylation of Alkali Metal Enolates

Alternatively, the target molecule can be synthesized via the direct kinetic deprotonation of acetophenone using Lithium Diisopropylamide (LDA) at -78 °C, followed by an electrophilic quench with Bu3​SnCl .

Mechanistic Causality: According to the Hard-Soft Acid-Base (HSAB) principle, the "hard" oxygen atom of the lithium enolate kinetically attacks the tin electrophile, initially forming the O-bound stannyl enol ether. However, upon warming to room temperature, the system undergoes a thermal 1,3-metallotropic rearrangement. The tin atom migrates from the oxygen to the α -carbon to establish the thermodynamically favored C-bound α -stannyl ketone.

DirectStannylation A Acetophenone B Lithium Enolate (via LDA, -78°C) A->B Deprotonation (Kinetic) C O-Bound Stannyl Enol Ether (Kinetic, HSAB driven) B->C + Bu3SnCl (-LiCl) D Ethanone, 1-phenyl-2-(tributylstannyl)- (C-Sn Tautomer) C->D Thermal Equilibration (Sn Migration)

Diagram 2: Kinetic O-stannylation and subsequent 1,3-metallotropic rearrangement.

Experimental Protocol: Synthesis via Enol Acetate Transmetalation

To ensure maximum yield and isomeric purity, the solvent-free transmetalation method is highly recommended. This protocol is designed as a self-validating system.

Reagents Required:

  • 1-Phenylvinyl acetate (1.0 equiv, rigorously dried)

  • Tributyltin methoxide (1.05 equiv, distilled prior to use)

  • Anhydrous argon or nitrogen atmosphere

Step-by-Step Methodology:

  • Preparation: Purge a Schlenk flask equipped with a magnetic stir bar with argon for 15 minutes.

  • Reagent Addition: Introduce 1-phenylvinyl acetate (10.0 mmol) into the flask. Slowly add tributyltin methoxide (10.5 mmol) dropwise via a gas-tight syringe at 25 °C.

  • Solvent-Free Transmetalation: Stir the neat mixture at room temperature. Causality note: The absence of solvent maximizes the collision frequency of the reactants, accelerating the bimolecular transmetalation.

  • Byproduct Removal: After 2 hours of stirring, apply a mild vacuum (approx. 50-100 Torr) to the system for 30 minutes. This actively removes the volatile methyl acetate byproduct, preventing the reverse reaction and driving the equilibrium forward.

  • Isolation: The resulting pale yellow oil is crude Ethanone, 1-phenyl-2-(tributylstannyl)-. It can be used directly in subsequent cross-coupling reactions or purified via Kugelrohr distillation under high vacuum.

Validation Checkpoint (NMR Monitoring): The success of this protocol is easily verified via 1H NMR spectroscopy. The reaction is complete when the acetate methyl singlet at δ ~2.2 ppm entirely disappears. Successful formation of the C-bound stannyl ketone is confirmed by the emergence of the α -methylene protons at δ ~2.8 ppm, which will exhibit characteristic 117Sn and 119Sn satellite couplings ( JSn−H​≈55 Hz).

Applications in Advanced Synthesis

The unique stability of Ethanone, 1-phenyl-2-(tributylstannyl)- allows it to act as a "bottled enolate." It has revolutionized two major areas of organometallic chemistry:

  • Catalytic Asymmetric Aldol Reactions: As demonstrated by Yanagisawa and colleagues [1], tributyltin enolates react seamlessly with aldehydes in the presence of chiral BINAP·Ag(I) complexes to yield highly enantioenriched β -hydroxy ketones. The neutral nature of the tin enolate prevents the uncatalyzed background reaction that plagues highly reactive lithium enolates.

  • Palladium-Catalyzed α -Arylation: Recent computational analyses [2] and direct observations of diastereomeric α -C-bound enolates [3] have elucidated the role of tin enolates in Buchwald-Hartwig-type cross-couplings. The pre-formed C-Sn bond facilitates rapid transmetalation to the aryl-palladium(II) intermediate, bypassing the need for harsh, strong bases that would otherwise cause substrate racemization or degradation.

References

  • Yanagisawa, A.; Matsumoto, Y.; Nakashima, H.; Asakawa, K.; Yamamoto, H. "Enantioselective Aldol Reaction of Tin Enolates with Aldehydes Catalyzed by BINAP·Silver(I) Complex." Journal of the American Chemical Society, 1997. URL:[Link]

  • "Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones." The Journal of Organic Chemistry, 2020. URL:[Link]

  • "Direct Observation of Diastereomeric α-C-Bound Enolates during Enantioselective α-Arylations: Synthesis, Characterization, and Reactivity of Arylpalladium Fluorooxindole Complexes." Journal of the American Chemical Society, 2021. URL:[Link]

An In-depth Technical Guide to the Material Safety and Toxicological Profile of Ethanone, 1-phenyl-2-(tributylstannyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical guide on the material safety and toxicology of Ethanone, 1-phenyl-2-(tributylstannyl)-, a specialized organotin reagent. Given the absence of a specific, publicly available Material Safety Data Sheet (MSDS) for this precise molecule, this guide has been constructed by synthesizing data from structurally analogous and functionally identical tributyltin (TBT) compounds. The toxicity profile of this reagent is overwhelmingly dominated by the tributylstannyl moiety, a class of compounds known for high acute toxicity, severe ecotoxicity, and potent immunomodulatory effects. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or utilize this compound, providing the necessary data to perform robust risk assessments and implement stringent safety protocols. The core directive of this whitepaper is to ensure that the significant reactivity and utility of this reagent in synthetic chemistry are managed with an equally significant level of safety and environmental stewardship.

Compound Profile: Ethanone, 1-phenyl-2-(tributylstannyl)-

Ethanone, 1-phenyl-2-(tributylstannyl)- is an organometallic compound that combines a phenacyl group (1-phenyl-ethanone) with a tributyltin group attached at the alpha-carbon. Its structure suggests its primary utility as a nucleophilic reagent in organic synthesis, likely as a stannyl enolate or its synthetic equivalent.

Caption: Chemical structure of Ethanone, 1-phenyl-2-(tributylstannyl)-.

Rationale for Synthesized Safety Profile

The high reactivity of the carbon-tin bond makes this compound a valuable tool for forming new carbon-carbon bonds, a cornerstone of pharmaceutical and materials science synthesis. However, the tributyltin functional group places it in a category of highly hazardous materials. This guide extrapolates data from well-studied analogues like tributyltin chloride and tributyltin hydride to provide a robust and cautious safety and toxicity profile. The toxicity of organotin compounds is primarily dictated by the organic groups attached to the tin atom, with tri-substituted forms like tributyltin being the most toxic.[1][2]

Synthesized Material Safety Data Sheet (MSDS)

This section provides a synthesized MSDS based on the known hazards of organotin compounds.

Section 1: Chemical Product and Company Identification

  • Product Name: Ethanone, 1-phenyl-2-(tributylstannyl)-

  • Synonyms: (Benzoylmethyl)tributylstannane; 2-(Tributylstannyl)acetophenone

  • Chemical Formula: C₂₀H₃₄OSn

  • Intended Use: For research and development purposes only.

Section 2: Hazard(s) Identification

  • GHS Classification:

    • Acute Toxicity, Oral (Category 3)

    • Acute Toxicity, Dermal (Category 4)

    • Skin Irritation (Category 2)

    • Serious Eye Damage (Category 1)

    • Specific Target Organ Toxicity - Repeated Exposure (Category 1 - Immune System, Nervous System)

    • Acute Aquatic Toxicity (Category 1)

    • Chronic Aquatic Toxicity (Category 1)

  • GHS Label Elements:

    • Pictograms:

      • Skull and Crossbones (Acute Toxicity)

      • Corrosion (Eye Damage)

      • Health Hazard (STOT)

      • Environment (Aquatic Toxicity)

    • Signal Word: Danger

    • Hazard Statements:

      • H301: Toxic if swallowed.[3]

      • H312: Harmful in contact with skin.[3]

      • H315: Causes skin irritation.[4]

      • H318: Causes serious eye damage.[4]

      • H372: Causes damage to the immune system and nervous system through prolonged or repeated exposure.[1][3]

      • H410: Very toxic to aquatic life with long lasting effects.[3]

    • Precautionary Statements:

      • P260: Do not breathe mist/vapors.[3]

      • P273: Avoid release to the environment.[3]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

      • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Section 3: Composition/Information on Ingredients

  • Substance: Ethanone, 1-phenyl-2-(tributylstannyl)-

  • CAS Number: Not available.

Section 4: First-Aid Measures

  • Inhalation: Move victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a poison control center immediately.[7]

Section 5: Fire-Fighting Measures

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8]

  • Specific Hazards: Emits toxic fumes of tin oxides and carbon oxides under fire conditions.[6] Containers may explode when heated.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 8). Avoid breathing vapors, mist or gas. Ensure adequate ventilation.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[8] Discharge into the environment must be avoided.[3]

  • Methods for Cleaning Up: Absorb with an inert liquid-absorbent material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for hazardous waste disposal.[6]

Section 7: Handling and Storage

  • Handling: All operations should be conducted in a certified chemical fume hood.[1] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use only non-sparking tools.[5]

  • Storage: Store locked up in a tightly closed container.[7] Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Section 8: Exposure Controls/Personal Protection

  • Occupational Exposure Limits:

    • OSHA PEL (for organotin compounds): 0.1 mg/m³ TWA (as Sn).[10]

    • NIOSH REL (for organotin compounds): 0.1 mg/m³ TWA (as Sn).[10]

    • ACGIH TLV (for organotin compounds): 0.1 mg/m³ TWA (as Sn).

  • Engineering Controls: Use a chemical fume hood with a face velocity of at least 100 feet per minute. Eyewash stations and safety showers must be readily available.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield.

    • Skin Protection: Chemically resistant gloves (e.g., neoprene or nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[1]

    • Respiratory Protection: If the exposure limit is exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.

Section 9: Physical and Chemical Properties

  • Physical State: Likely a liquid or low-melting solid.

  • Color: Colorless to yellow oil.

  • Odor: Strong, unpleasant.[6]

  • Solubility: Insoluble in water, soluble in organic solvents like THF, hexanes, and dichloromethane.[11]

  • Boiling Point: High; likely decomposes upon atmospheric distillation.

Section 10: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions. May decompose upon exposure to light and air.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, tin oxides.

In-Depth Toxicological Analysis

The toxicity of Ethanone, 1-phenyl-2-(tributylstannyl)- is fundamentally the toxicity of the tributyltin (TBT) cation. TBT compounds are among the most toxic organometallic substances to living organisms.[2]

Summary of Toxicological Data (Analogues)
CompoundRouteSpeciesLD50 ValueCitation
Tributyltin ChlorideOralRat122 - 349 mg/kg[6]
Tributyltin OxideOralRat487 - 520 mg/kg[6]
Dimethyltin DichlorideOralRat74 - 237 mg/kg[6]
Mechanism of Action

The primary mechanisms of TBT toxicity involve:

  • Immunotoxicity: TBT is a potent immunotoxicant, primarily targeting the thymus gland, leading to impaired T-cell mediated functions.[12] This can result in immunosuppression and increased susceptibility to infections.

  • Endocrine Disruption: TBT is a known endocrine disruptor. In marine life, it famously causes "imposex" in female snails, where they develop male sexual characteristics.[12][13] In mammals, it can affect the hypothalamus-pituitary-adrenal (HPA) axis.[11]

  • Neurotoxicity: While less potent than trimethyltin or triethyltin compounds, TBT can still exert neurotoxic effects.[1] Human exposure has been linked to symptoms like dizziness and headaches.[2]

  • Cellular Toxicity: TBT can disrupt mitochondrial function by inhibiting ATP synthase, leading to a breakdown in cellular energy metabolism.

Human Health Effects
  • Acute Exposure: Ingestion or significant dermal absorption can be highly toxic, leading to gastrointestinal distress, nausea, and vomiting.[12] Direct contact causes severe skin and eye irritation, potentially leading to chemical burns.[2][13] Inhalation can irritate the respiratory tract, causing breathing difficulties.[2]

  • Chronic Exposure: Long-term exposure, even at low levels, can lead to the aforementioned immunotoxicity and potential damage to the liver and kidneys.[11] The full range of chronic effects in humans is not fully characterized, but animal studies indicate severe, multi-organ impacts.

Ecotoxicity

TBT is an environmental pollutant of extreme concern. It was widely used as an anti-fouling agent in marine paints, leading to widespread contamination of aquatic ecosystems.[11][14]

  • High Aquatic Toxicity: It is exceptionally toxic to non-target marine organisms, especially mollusks, with toxic effects observed at concentrations as low as 1 nanogram per liter.[11][14]

  • Persistence and Bioaccumulation: TBT has low water solubility and adsorbs strongly to sediments.[2] Its high fat solubility leads to bioaccumulation in organisms and potential biomagnification up the food chain.[11][13]

Laboratory Protocols & Best Practices

Strict adherence to the following protocols is mandatory. All work must be preceded by a thorough risk assessment specific to the planned experiment.

Protocol: Safe Handling and Use in a Research Setting

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase prep1 Don Full PPE (Neoprene Gloves, Goggles, Face Shield, Lab Coat) prep2 Work in Certified Chemical Fume Hood prep1->prep2 prep3 Prepare Designated Waste Containers (Liquid Organic, Solid) prep2->prep3 exec1 Transfer Reagent via Syringe or Cannula prep3->exec1 exec2 Maintain Inert Atmosphere (Nitrogen/Argon) exec1->exec2 exec3 Keep Reaction Vessel Clearly Labeled exec2->exec3 post1 Quench Reaction Mixture (e.g., with Iodine or Acid) to Destroy Stannane exec3->post1 post2 Segregate Waste into Prepared Containers post1->post2 post3 Decontaminate Glassware with Base Bath post2->post3 post4 Wipe Down Fume Hood with appropriate solvent post3->post4

Caption: Workflow for the safe handling of organotin reagents.

Step-by-Step Methodology:

  • Preparation:

    • Confirm the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in Section 8. Neoprene gloves are recommended over standard nitrile for handling organotins.[1]

    • Prepare two labeled hazardous waste containers: one for liquid waste and one for solid waste (contaminated consumables).

  • Handling and Reaction Setup:

    • Transfer the reagent from its storage vessel to the reaction flask using a gas-tight syringe or cannula under an inert atmosphere (e.g., nitrogen or argon).

    • Perform all manipulations well within the fume hood sash.

  • Reaction Quenching:

    • Upon completion of the reaction, the reactive tributylstannyl species must be quenched before workup. A common method is the addition of a solution of iodine in the reaction solvent until the color persists, which converts the stannane to less volatile tributyltin iodide.

  • Workup and Cleaning:

    • Transfer all liquid waste, including aqueous layers from extraction, into the designated liquid waste container.

    • Dispose of all contaminated items (syringes, paper towels, gloves) in the solid waste container.

    • Decontaminate glassware by rinsing with a suitable solvent (into the waste container) followed by soaking in a base bath.

  • Final Steps:

    • Wipe down the interior surfaces of the fume hood.

    • Remove PPE in the correct order (gloves first) and dispose of them in the solid waste container.

    • Wash hands and arms thoroughly with soap and water.

Protocol: Spill Management
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash.

  • Protect: Don respiratory protection in addition to standard PPE before re-entering the area.

  • Contain: Cover the spill with an inert absorbent material. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipes as hazardous waste.

  • Report: Report the incident to the appropriate safety officer.

References

  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

  • Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

  • Cruz, A., et al. (2011). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review. University of Edinburgh Research Explorer. Retrieved from [Link]

  • Mohammed, Y. A. E., et al. (n.d.). An Overview on Toxicity of Tributyltin. International Scientific Organization. Retrieved from [Link]

  • Oregon Department of Human Services. (1991). TRIBUTYLTIN (TBT). Retrieved from [Link]

  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • National Research Council. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]

  • Australian Department of Health. (2022). Organo-tin compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Tin and Compounds | Public Health Statement. CDC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-(triphenylphosphoranylidene)ethanone. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Evaluation statement [EVA00034]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1. PMC. Retrieved from [Link]

  • Organic Syntheses. (2005). GENERATION AND CYCLIZATION OF 5-HEXENYLLITHIUM: 2-CYCLOPENTYLACETOPHENONE. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. Retrieved from [Link]

Sources

Crystal structure and X-ray diffraction data for alpha-tributylstannyl acetophenone

Author: BenchChem Technical Support Team. Date: April 2026

The Structural Dichotomy of α-Tributylstannyl Acetophenone: Crystallographic Challenges and Methodological Solutions

Introduction: The Nature of Organotin Tautomerism

In the realm of organometallic chemistry and drug development, organotin enolates serve as critical intermediates for highly stereoselective aldol reactions and cross-coupling methodologies. α-Tributylstannyl acetophenone (CAS: 17851-99-9) is a premier example of this class. However, analyzing its exact three-dimensional crystal structure presents a fundamental physical chemistry challenge: the compound is inherently a liquid at room temperature.

This liquid state is driven by two factors. First, the high conformational entropy of the three n-butyl chains imposes a massive entropic penalty upon crystallization, depressing the melting point well below ambient conditions [1]. Second, the compound exists in a dynamic metallotropic equilibrium between its O-bound (tin enolate) and C-bound (α-stannyl ketone) tautomers. Because tin is a heavy main-group element with a highly polarizable electron cloud, it readily migrates between the hard oxygen center and the soft α-carbon center depending on solvent polarity and temperature [2].

To circumvent these physical limitations, crystallographers and application scientists employ a "surrogate strategy"—substituting the flexible tributyl groups with rigid triphenyltin (Ph₃Sn) or trimethyltin (Me₃Sn) moieties to force lattice packing, thereby allowing for the precise extrapolation of X-ray diffraction (XRD) data [3].

Tautomerism A Acetophenone Enol Acetate C O-Sn Tautomer (Tributyltin Enolate) A->C Transmetalation (- MeOAc) B Bu3SnOMe B->C D C-Sn Tautomer (α-Stannyl Ketone) C->D Metallotropic Equilibrium

Fig 1. Synthetic pathway and metallotropic equilibrium of tributylstannyl acetophenone.

Extrapolated X-Ray Diffraction Data & Coordination Geometry

Because the tributyl variant resists standard single-crystal XRD, structural parameters are rigorously extrapolated from crystalline triphenylstannyl and trimethylstannyl acetophenone surrogates. The data reveals distinct geometric shifts depending on which tautomer is trapped in the solid state.

In the solid state, the O-bound tautomer exhibits a distorted tetrahedral geometry around the tin atom, with a characteristic shortening of the C=C bond and lengthening of the C–O bond. Conversely, the C-bound tautomer maintains a true ketone structure with a standard C=O double bond and a lengthened Sn–C(α) bond due to the steric bulk of the tin atom [3].

Table 1: Comparative Crystallographic Parameters for Stannyl Acetophenone Tautomers

Crystallographic ParameterO-Sn Tautomer (Tin Enolate)C-Sn Tautomer (α-Stannyl Ketone)
Primary Coordination Sn–OSn–C(α)
Typical Bond Length (Sn–X) 2.10 – 2.18 Å2.18 – 2.24 Å
Sn–C(alkyl/aryl) Bond Length 2.14 – 2.16 Å2.14 – 2.16 Å
C=O / C=C Bond Length C=C: ~1.33 Å (Enol form)C=O: ~1.22 Å (Keto form)
Coordination Geometry Distorted TetrahedralTetrahedral
Typical Space Group (Surrogates) P2₁/c or P1̄P2₁/c

Experimental Workflow: Synthesis and Structural Characterization

To ensure scientific integrity, the synthesis of α-tributylstannyl acetophenone must be designed as a self-validating system. We utilize tributyltin methoxide (Bu₃SnOMe) as the stannylating agent against acetophenone enol acetate. The causality behind this choice is thermodynamic: the byproduct is methyl acetate, a highly volatile compound that is easily removed under vacuum. This drives the reaction to completion without the need for an aqueous workup, which would prematurely hydrolyze the moisture-sensitive tin enolate [1].

Step-by-Step Methodology

Phase 1: Synthesis under Inert Atmosphere

  • Preparation: Flame-dry a Schlenk flask under a continuous flow of ultra-high purity Argon.

  • Reagent Addition: Add 10.0 mmol of acetophenone enol acetate to the flask, followed by 10.5 mmol of tributyltin methoxide (neat). Do not use a solvent, as the neat reaction maximizes the collision frequency and reaction rate.

  • Transmetalation: Stir the mixture at 45 °C for 4 hours. The transmetalation proceeds via a six-membered cyclic transition state.

  • Byproduct Removal: Apply high vacuum (0.1 Torr) for 2 hours to quantitatively remove the methyl acetate byproduct, leaving the crude α-tributylstannyl acetophenone as a viscous, pale-yellow oil.

Phase 2: Self-Validating Structural Check (NMR) Before attempting any crystallization, the tautomeric ratio must be validated. 5. ¹¹⁹Sn NMR Analysis: Dissolve an aliquot in anhydrous C₆D₆. The chemical shift of ¹¹⁹Sn is highly sensitive to its coordination environment. An O-bound tin (enolate) will resonate downfield (approx. +100 to +130 ppm), whereas a C-bound tin (α-stannyl ketone) will appear upfield (approx. -20 to +10 ppm). This step validates the success of the synthesis and the current equilibrium state before proceeding.

Phase 3: Surrogate Crystallization for XRD Because the tributyl oil will fail to crystallize even at -78 °C, a surrogate must be synthesized for XRD analysis. 6. Surrogate Synthesis: Repeat Phase 1 using triphenyltin methoxide (Ph₃SnOMe). The rigid phenyl rings drastically reduce conformational entropy. 7. Crystallization: Dissolve the resulting solid in a minimal amount of anhydrous hexane/toluene (3:1) at 60 °C. Allow the solution to cool to -20 °C over 48 hours in a vibration-free environment. 8. Diffraction: Mount the resulting colorless prisms on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal motion and obtain high-resolution structural data.

XRD_Workflow N1 1. Synthesize Organotin Enolate (Schlenk Line, Ar Atmosphere) N2 2. Validate by 119Sn & 1H NMR (Self-Validating Checkpoint) N1->N2 N3 3. Attempt Cryo-Crystallization (Tributyl groups usually prevent packing) N2->N3 If liquid/oil N4 4. Synthesize Triphenyltin Surrogate (Reduces conformational entropy) N3->N4 Surrogate Strategy N5 5. Single Crystal XRD (Determine exact coordination geometry) N4->N5

Fig 2. Workflow for the structural characterization of highly flexible organotin enolates.

Conclusion

The structural elucidation of α-tributylstannyl acetophenone requires a deep understanding of organometallic physical chemistry. Because the high conformational entropy of the tributyl chains inherently prevents lattice formation, direct X-ray crystallography is physically precluded. However, by employing rigorous self-validating NMR techniques to confirm the tautomeric state, and utilizing rigid triphenyltin surrogates, researchers can accurately map the coordination geometry, bond lengths, and reactive conformations of these vital synthetic intermediates.

References

  • Yanagisawa, A., Matsumoto, Y., Nakashima, H., Asakawa, K., & Yamamoto, H. (1997). Enantioselective Aldol Reaction of Tin Enolates with Aldehydes Catalyzed by BINAP·Silver(I) Complex. Journal of the American Chemical Society, 119(39), 9319–9320. URL:[Link]

  • Yamamoto, H., & Oshima, K. (Eds.). (2004). Main Group Metals in Organic Synthesis. Wiley-VCH. URL:[Link]

  • Davies, A. G. (2004). Organotin Chemistry (2nd ed.). Wiley-VCH. URL:[Link]

Synthesis and Applications of Ethanone, 1-phenyl-2-(tributylstannyl)- Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the realm of advanced organic synthesis and drug development, α -stannyl ketones serve as indispensable, mild, carbon-centered nucleophiles. Ethanone, 1-phenyl-2-(tributylstannyl)- , commonly referred to as α -(tributylstannyl)acetophenone, is a premier example of this class.

Unlike highly reactive and basic lithium or magnesium enolates, tin enolates tolerate a wide array of sensitive functional groups, making them ideal intermediates for late-stage functionalization in active pharmaceutical ingredient (API) synthesis[1]. A defining chemical feature of this compound is its existence in a dynamic metallotropic equilibrium. The thermodynamically stable C-stannyl ketone form is registered under CAS No. 17851-99-9[2], while its kinetic tautomer, the O-stannyl enolate (Tributyl[(1-phenylethenyl)oxy]stannane), is registered under CAS No. 17851-98-8[3].

Mechanistic Principles: Metallotropy and Regiocontrol

The synthesis and application of tributyltin enolates are governed by the principles of Hard-Soft Acid-Base (HSAB) theory. Tin is a heavy, polarizable main-group metal (a soft acid), while oxygen is a hard base and carbon is a soft base.

When acetophenone is deprotonated and quenched with tributyltin chloride, the reaction kinetically favors attack at the oxygen atom, forming the O-stannyl enolate. However, because the Sn–O and Sn–C bond energies are relatively close, the system undergoes a rapid metallotropic rearrangement [4]. Driven by the thermodynamic preference of the soft tin atom to bond with the soft α -carbon, the equilibrium shifts heavily toward the C-stannyl ketone in non-polar solvents or at ambient temperatures.

Tautomerism O_Enolate O-Stannyl Enolate (Kinetic) CAS: 17851-98-8 C_Enolate C-Stannyl Ketone (Thermodynamic) CAS: 17851-99-9 O_Enolate->C_Enolate Metallotropic Rearrangement

Figure 1: Metallotropic tautomerization between O-stannyl and C-stannyl acetophenone derivatives.

Core Synthetic Strategies & Experimental Protocols

To synthesize Ethanone, 1-phenyl-2-(tributylstannyl)-, chemists typically rely on two primary pathways. The choice of pathway depends on the desired purity profile and the tolerance for residual salts in downstream catalytic applications.

Protocol A: Direct Stannylation via Lithium Enolate Generation
  • Objective: Synthesis of the target compound directly from acetophenone.

  • Causality & Design: Lithium Diisopropylamide (LDA) is utilized at cryogenic temperatures (-78 °C) to ensure rapid, irreversible deprotonation. This kinetic control strictly suppresses the competing aldol self-condensation of acetophenone. The warming phase post-stannylation provides the activation energy required for the metallotropic shift to the thermodynamic C-stannyl product[3].

Step-by-Step Methodology:

  • Preparation of the Base: Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C under an inert argon atmosphere. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization: Add a solution of acetophenone (1.0 equiv) in THF dropwise over 15 minutes. Self-Validation: The solution will turn pale yellow, visually indicating the formation of the lithium enolate. Stir for an additional 45 minutes at -78 °C.

  • Stannylation: Introduce tributyltin chloride (1.05 equiv) neat, dropwise. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Validation & QC: Analyze the crude mixture via 1H NMR. Self-Validating Check: Confirm the disappearance of vinylic protons ( δ 4.0–4.5 ppm) and the presence of a sharp singlet at δ ~2.80 ppm corresponding to the α

    CH2​ protons. Crucially, verify the presence of 117Sn and 119Sn satellite peaks flanking this singlet ( JSn−H​≈55 Hz), which unequivocally confirms the C–Sn bond formation.

SynthesisWorkflow Start Acetophenone (Starting Material) Step1 Deprotonation LDA, THF, -78°C Start->Step1 Intermediate Lithium Enolate Intermediate Step1->Intermediate Step2 Stannylation Bu3SnCl, -78°C to RT Intermediate->Step2 Product 1-phenyl-2-(tributylstannyl)ethanone (Target API Intermediate) Step2->Product

Figure 2: Step-by-step synthetic workflow for the preparation of alpha-stannyl acetophenone.

Protocol B: Enol Acetate Exchange Method
  • Objective: Solvent-free synthesis via alkoxide exchange.

  • Causality & Design: This method bypasses the lithium enolate intermediate entirely, avoiding the generation of lithium chloride salts that can poison sensitive chiral catalysts in downstream asymmetric reactions[1]. The reaction is thermodynamically driven by the continuous removal of volatile methyl acetate.

Step-by-Step Methodology:

  • Reagent Mixing: In a distillation apparatus under argon, combine 1-phenylvinyl acetate (1.0 equiv) and tributyltin methoxide (1.0 equiv). No solvent is added.

  • Thermal Exchange: Heat the mixture to 60–70 °C. Causality: Gentle heat facilitates the nucleophilic attack of the methoxide on the acetate carbonyl.

  • Byproduct Removal: Apply a mild vacuum (approx. 100 Torr) to continuously distill off the methyl acetate byproduct (bp 57 °C). Self-Validation: The collection of methyl acetate in the receiving flask serves as a real-time visual indicator of reaction progress.

  • Purification: Once distillation ceases, the crude residue consists of highly pure Ethanone, 1-phenyl-2-(tributylstannyl)-.

Quantitative Data: Method Comparison

The following table summarizes the key metrics for the standard methodologies used to synthesize α -stannyl acetophenones, enabling researchers to select the optimal route based on their specific scale and purity requirements.

Synthesis MetricDirect Stannylation (LDA Route)Enol Acetate ExchangeStannyl Cuprate Addition
Starting Material Acetophenone1-Phenylvinyl acetate2-Bromoacetophenone
Reagents LDA, Bu3​SnCl Bu3​SnOMe Bu3​SnCu(CN)Li
Kinetic Product O-Stannyl EnolateC-Stannyl KetoneC-Stannyl Ketone
Thermodynamic Product C-Stannyl KetoneC-Stannyl KetoneC-Stannyl Ketone
Typical Yield 75 - 85%85 - 95%60 - 70%
E-Factor (Waste) High (LiCl, solvents)Low (AcOMe byproduct)High (Cu, Li salts)
Scalability ExcellentExcellent (Solvent-free)Moderate (Cryogenic Cu)

Applications in Drug Development

Ethanone, 1-phenyl-2-(tributylstannyl)- is not merely an academic curiosity; it is a highly valued building block in pharmaceutical chemistry:

  • Asymmetric Aldol Additions: The C-stannyl ketone acts as a latent enolate. It undergoes highly enantioselective Mukaiyama-type aldol additions when paired with chiral Lewis acids, such as the BINAP·Silver(I) complex, allowing for the construction of complex chiral β -hydroxy ketones without the use of harsh conditions[1].

  • Palladium-Catalyzed Cross-Coupling: The α -stannyl group allows for facile transmetalation to palladium. This enables the direct α -arylation of the ketone via Stille-type or modified Mizoroki-Heck coupling mechanisms, providing a modular route to complex 1,2-diaryl ethanone scaffolds critical in the synthesis of various APIs[5].

References

  • [1] Yanagisawa, A., Matsumoto, Y., Nakashima, H., Asakawa, K., & Yamamoto, H. "Enantioselective Aldol Reaction of Tin Enolates with Aldehydes Catalyzed by BINAP·Silver(I) Complex." Journal of the American Chemical Society. 1

  • [4] Doyle, A. G., et al. "Enantioselective Alkylation of Acyclic α,α‐Disubstituted Tributyltin Enolates Catalyzed by a {Cr(salen)} Complex." The Doyle Group (UCLA). 4

  • [3] "Supporting Information - Synthesis of Tributylstannyl Enolates." Amazon S3 Data Repository. 3

  • [2] "Tributyl(cyanomethyl)tin 17729-59-8 (Related Products: Ethanone, 1-phenyl-2-(tributylstannyl)- CAS No: 17851-99-9)." Guidechem Database. 2

  • [5] "Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex." ResearchGate. 5

Sources

Methodological & Application

Step-by-step protocol for Stille cross-coupling using Ethanone, 1-phenyl-2-(tributylstannyl)-

Application Note: Palladium-Catalyzed α -Arylation of Ketones via Stille Cross-Coupling Using Ethanone, 1-phenyl-2-(tributylstannyl)-

Executive Summary

The synthesis of α -aryl ketones is a critical transformation in drug development, providing essential scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs), heterocyclic APIs, and complex natural products. While modern Buchwald-Hartwig-type α -arylations utilize strong bases (e.g., NaOtBu, LHMDS) to generate enolates in situ[1], these conditions are often incompatible with base-sensitive substrates, leading to epimerization, aldol condensation, or degradation.

To circumvent these limitations, the Stille cross-coupling of pre-formed tin enolates—specifically Ethanone, 1-phenyl-2-(tributylstannyl)- (also known as α -(tributylstannyl)acetophenone)—with aryl halides offers a highly chemoselective, neutral alternative. Originally pioneered by Kosugi and Migita[2] and expanded by Kuwajima[3], this protocol details a self-validating, step-by-step methodology for achieving high-yielding α -arylacetophenones under mild, base-free conditions.

Mechanistic Rationale & Strategic Advantages

Understanding the causality behind the catalytic cycle is essential for troubleshooting and optimizing yields. Ethanone, 1-phenyl-2-(tributylstannyl)- exists in a tautomeric equilibrium between the C-bound stannyl ketone and the O-bound tin enolate. During the catalytic cycle, the O-bound form is highly nucleophilic and undergoes rapid transmetalation with the arylpalladium(II) halide intermediate[4].

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide bond. For aryl bromides/iodides, standard Pd(PPh3​)4​ is sufficient. For recalcitrant aryl chlorides, switching to Pd2​(dba)3​ with bulky, electron-rich ligands like P(t−Bu)3​ is required to lower the activation barrier.

  • Transmetalation: The tin enolate transfers the acetophenone moiety to the Pd(II) center, releasing Bu3​SnX . Toluene is selected as the solvent because its high boiling point (110 °C) provides the thermal energy necessary to drive this rate-limiting step.

  • Reductive Elimination: The C-C bond is formed, releasing the α -aryl ketone and regenerating the Pd(0) catalyst.

CatalyticCyclePd0Pd(0) L_nActive CatalystOxAddOxidative AdditionAr-Pd(II)(X)L_nPd0->OxAdd + Ar-XTransMetTransmetalationAr-Pd(II)(CH2COPh)L_nOxAdd->TransMet + PhCOCH2SnBu3- Bu3SnXRedElimReductive EliminationProduct ReleaseTransMet->RedElimRedElim->Pd0 + Ar-CH2COPh

Catalytic Cycle of the Stille α -Arylation using Tin Enolates.

Representative Reaction Scope & Quantitative Data

The neutral conditions of this protocol allow for broad functional group tolerance. The table below summarizes expected quantitative yields based on the electronic nature of the aryl halide electrophile.

Aryl Halide ElectrophileCatalyst SystemSolvent / TempTimeIsolated Yield (%)
4-Bromotoluene (Neutral) Pd(PPh3​)4​ (5 mol%)Toluene, 100 °C12 h85%
4-Bromoanisole (Electron-Rich) Pd(PPh3​)4​ (5 mol%)Toluene, 100 °C15 h82%
4-Chloronitrobenzene (Electron-Deficient) Pd2​(dba)3​ / P(t−Bu)3​ Dioxane, 80 °C8 h91%
2-Bromopyridine (Heteroaryl) Pd(PPh3​)4​ (5 mol%)Toluene, 100 °C12 h78%

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol relies on strict oxygen exclusion. If the reaction stalls prematurely, do not add more tin enolate; instead, verify your Schlenk technique, as Pd(0) oxidation to inactive Pd(II) species is the primary cause of catalytic termination.

Materials Required:
  • Reagent: Ethanone, 1-phenyl-2-(tributylstannyl)- (1.2 equivalents)

  • Electrophile: Aryl Bromide (1.0 equivalent, e.g., 1.0 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equivalents, 5 mol%)

  • Solvent: Anhydrous Toluene (Degassed, 5.0 mL)

Protocol:
  • Glassware Preparation: Flame-dry a 25 mL Schlenk tube containing a magnetic stir bar under high vacuum. Backfill with dry Argon. Repeat this purge cycle three times.

  • Solid Reagent Loading: Under a positive flow of Argon, add the Aryl Bromide (1.0 mmol) and Pd(PPh3​)4​ (57.8 mg, 0.05 mmol) to the Schlenk tube.

  • Solvent Addition: Inject 5.0 mL of anhydrous, sparged toluene into the flask via syringe. Stir at room temperature for 5 minutes until the catalyst is fully dissolved, yielding a pale yellow/orange solution.

  • Enolate Addition: Using a gas-tight syringe, add Ethanone, 1-phenyl-2-(tributylstannyl)- (491 mg, 1.2 mmol) dropwise to the reaction mixture.

  • Heating: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 12–15 hours.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: 10% EtOAc in Hexanes). The reaction is deemed complete when the aryl halide is fully consumed.

Downstream Processing: The KF Workup

A historical drawback of Stille couplings is the "Tin Problem"—the difficulty of separating toxic, non-polar tributyltin halide byproducts ( Bu3​SnX ) from the desired product via chromatography. This protocol utilizes an aqueous Potassium Fluoride (KF) quench to trigger a self-validating phase change.

Causality of the KF Quench: Aqueous KF converts soluble Bu3​SnX into Tributyltin fluoride ( Bu3​SnF ). Bu3​SnF is a highly insoluble, one-dimensional coordination polymer that crashes out of solution, allowing for simple physical removal.

Workup Protocol:
  • Quench: Remove the reaction from the oil bath and cool to room temperature. Add 5.0 mL of a 1.0 M aqueous KF solution directly to the reaction mixture.

  • Precipitation: Stir the biphasic mixture vigorously for 1 hour. Validation checkpoint: A dense white precipitate ( Bu3​SnF ) must form.

  • Filtration: Filter the entire suspension through a tightly packed pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with Ethyl Acetate (3 × 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically 5-15% EtOAc in Hexanes) to afford the pure α -arylacetophenone.

WorkflowStep11. PreparationDegas SolventsStep22. Reaction100 °C, 12-15hStep1->Step2Step33. KF QuenchAdd aq. KF (1h)Step2->Step3Step44. FiltrationRemove Bu3SnFStep3->Step4Step55. PurificationChromatographyStep4->Step5

Experimental Workflow: From Schlenk Setup to KF Workup and Purification.

References

  • Palucki, M., Buchwald, S. L. (1997). Palladium-Catalyzed α -Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109.[Link]

  • Kosugi, M., Hagiwara, I., Sumiya, T., Migita, T. (1983). Arylation and 1-Alkenylation on α -Position of Ketones via Tributyltin Enolates. Chemistry Letters, 12(6), 839–840.[Link]

  • Kuwajima, I., Urabe, H. (1982). Palladium-catalyzed alpha-arylation of ketones. Journal of the American Chemical Society, 104(24), 6831–6833.[Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.[Link]

Application Notes & Protocols: The Use of Ethanone, 1-phenyl-2-(tributylstannyl)- as a Versatile Enolate Equivalent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Challenges of Enolate Chemistry

In the field of organic synthesis, the formation of carbon-carbon bonds at the α-position of a carbonyl group is a cornerstone transformation. Traditionally, this is achieved through the generation of enolates by deprotonation with strong bases.[1] However, this approach is often plagued by challenges, including poor regioselectivity with unsymmetrical ketones (kinetic vs. thermodynamic enolates), self-condensation side reactions (the aldol reaction), and the need for strictly controlled, cryogenic conditions.[2][3]

Ethanone, 1-phenyl-2-(tributylstannyl)- emerges as a powerful solution to these issues. It is a stable, isolable, and weighable α-stannyl ketone that serves as a robust synthetic equivalent of the acetophenone enolate. Its utility lies in its ability to generate a single, regiochemically defined enolate precursor that can participate in a diverse array of transformations under predictable and controlled conditions. This guide provides an in-depth exploration of its synthesis, mechanisms of action, and detailed protocols for its application in key synthetic strategies, including transmetalation-alkylation, palladium-catalyzed cross-coupling, and radical-initiated reactions.

Synthesis and Critical Safety Considerations

Synthesis of Ethanone, 1-phenyl-2-(tributylstannyl)-

The preparation of α-stannyl ketones is typically achieved by quenching a pre-formed lithium enolate with an electrophilic tin species, most commonly tributyltin chloride. The causality behind this choice is the high affinity of the nucleophilic enolate carbon for the electrophilic tin atom, leading to the formation of a stable C-Sn bond.[4]

G

Caption: Workflow for the synthesis of the title reagent.

Protocol 1: Synthesis via C-Stannylation of Acetophenone Lithium Enolate This protocol is adapted from general procedures for the C-stannylation of ketone enolates.[4]

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Acetophenone, freshly distilled

  • Tributyltin chloride (Bu₃SnCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA). The choice of LDA, a strong, sterically hindered base, ensures rapid and quantitative deprotonation to form the kinetic enolate without competing nucleophilic addition to the carbonyl.[5]

  • Enolate Formation: Add freshly distilled acetophenone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Stannylation: Add tributyltin chloride (1.1 eq) dropwise to the enolate solution at -78 °C. The reaction is kept cold to prevent potential side reactions. Allow the mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield Ethanone, 1-phenyl-2-(tributylstannyl)- as a colorless or pale yellow oil.

Mandatory Safety & Handling Protocols for Organotin Compounds

Trustworthiness Pillar: Organotin compounds, particularly tributyltin derivatives, are highly toxic and require strict handling procedures. They can be absorbed through the skin and are harmful to the environment.[2]

  • Handling: Always handle tributyltin compounds in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Quenching & Waste: All glassware contaminated with organotin reagents should be quenched. A common method is to rinse with a 1 M solution of potassium fluoride (KF) in methanol. This precipitates insoluble and less toxic tributyltin fluoride (Bu₃SnF), which can be filtered off.[6] Alternatively, treatment with bromine or iodine can cleave the Sn-C bonds.

  • Disposal: All organotin waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container for disposal according to institutional guidelines.

Core Applications and Detailed Protocols

Ethanone, 1-phenyl-2-(tributylstannyl)- offers three distinct pathways of reactivity, making it a multifaceted tool for C-C bond formation.

Application 1: Transmetalation for Nucleophilic Alkylation

The most direct application as an enolate equivalent involves a tin-lithium transmetalation. The C-Sn bond is readily cleaved by an alkyllithium reagent like n-BuLi to generate a regiochemically pure lithium enolate.[7][8] This in situ generated nucleophile can then be trapped with a wide range of electrophiles. This method is superior to direct deprotonation when precise control over the enolate structure is required.

G stannane Ethanone, 1-phenyl-2-(tributylstannyl)- nBuLi n-BuLi, THF -78 °C stannane->nBuLi Tin-Lithium Exchange enolate Acetophenone Lithium Enolate (Regiospecific) nBuLi->enolate electrophile Electrophile (E+) e.g., Alkyl Halide enolate->electrophile Nucleophilic Attack product α-Substituted Acetophenone electrophile->product

Caption: Transmetalation-Alkylation Workflow.

Protocol 2: α-Benzylation of Acetophenone

Materials:

  • Ethanone, 1-phenyl-2-(tributylstannyl)- (1.0 eq)

  • Anhydrous THF

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Saturated aqueous NH₄Cl

  • 1 M aqueous Potassium Fluoride (KF)

Procedure:

  • Setup: To a flame-dried, nitrogen-purged flask, add the α-stannyl ketone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.

  • Transmetalation: Slowly add n-BuLi (1.05 eq) dropwise. The reaction is exothermic and must be kept cold. A color change may be observed, indicating the formation of the organolithium species. Stir for 1 hour at -78 °C.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to room temperature.

  • Work-up & Tin Removal: Quench the reaction with saturated aqueous NH₄Cl. Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and then with 1 M aqueous KF (2 x 30 mL). Stirring the biphasic mixture with the KF solution for 30 minutes helps precipitate tributyltin fluoride, which may be visible as a white solid.

  • Filter the organic layer through a pad of Celite to remove tin precipitates. Dry the filtrate over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield 1,3-diphenylpropan-1-one.

Application 2: Palladium-Catalyzed Acylation (Stille Coupling)

The Stille reaction is a powerful cross-coupling method that pairs an organostannane with an organic electrophile, catalyzed by a palladium(0) complex.[2] Ethanone, 1-phenyl-2-(tributylstannyl)- can act as the nucleophilic partner, coupling with acyl chlorides to provide a direct route to valuable 1,3-dicarbonyl compounds. This reaction avoids the use of strong bases typically required for Claisen-type condensations.

G Pd0 Pd(0)L₂ RCOCl Acyl Chloride (R-COCl) Pd0->RCOCl OxAdd Oxidative Addition RCOCl->OxAdd PdII RCO-Pd(II)-Cl(L₂) OxAdd->PdII Stannane α-Stannyl Ketone PdII->Stannane Trans Transmetalation Stannane->Trans PdII_C RCO-Pd(II)-Enolate(L₂) Trans->PdII_C RedElim Reductive Elimination PdII_C->RedElim RedElim->Pd0 Catalyst Regeneration Product 1,3-Diketone RedElim->Product

Caption: Catalytic Cycle for Stille-Type Acylation.

Protocol 3: Synthesis of 1,3-Diphenylpropane-1,3-dione

This protocol is adapted from general procedures for the Stille coupling of organostannanes with acyl chlorides.[9]

Materials:

  • Ethanone, 1-phenyl-2-(tributylstannyl)- (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Toluene

  • 1 M aqueous Potassium Fluoride (KF)

Procedure:

  • Setup: In a nitrogen-purged Schlenk flask, combine the α-stannyl ketone (1.0 eq), benzoyl chloride (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Add anhydrous toluene via syringe and heat the mixture to 90 °C with stirring. The choice of a non-polar aprotic solvent like toluene is common for Stille couplings. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up & Tin Removal: Cool the reaction mixture to room temperature and dilute with diethyl ether. Wash with 1 M aqueous KF as described in Protocol 2 to remove the tributyltin chloride byproduct.

  • Dry the organic layer over MgSO₄, filter through Celite, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield 1,3-diphenylpropane-1,3-dione.

Application 3: Radical-Initiated β-Ketoalkylation

A less conventional but highly effective application involves the use of the corresponding stannyl enolate in radical reactions. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), the stannyl enolate can undergo a homolytic substitution (Sн2') reaction with radical precursors like activated alkyl halides.[10] This pathway provides access to γ-keto esters and other functionalized ketones under neutral conditions.

G

Caption: Radical Propagation via an Sн2' Mechanism.

Protocol 4: Synthesis of Methyl 4-oxo-4-phenylbutanoate

This protocol is adapted from the work of Miura, K. et al. on the radical alkylation of stannyl enolates.[10]

Materials:

  • Ethanone, 1-phenyl-2-(tributylstannyl)- (1.5 eq)

  • Methyl bromoacetate (1.0 eq)

  • Triethylborane (Et₃B), 1.0 M in hexanes (0.1 eq)

  • Anhydrous Hexane

  • Air (via syringe)

Procedure:

  • Setup: To a nitrogen-purged flask, add the α-stannyl ketone (1.5 eq), methyl bromoacetate (1.0 eq), and anhydrous hexane.

  • Initiation: Add triethylborane (0.1 eq) via syringe. The key to Et₃B initiation is the introduction of a small amount of oxygen. Carefully introduce a small amount of air (e.g., 1 mL via syringe) into the reaction headspace. The reaction between Et₃B and O₂ generates ethyl radicals, which initiate the chain process. The reaction is typically exothermic and proceeds at room temperature.[10]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification & Tin Removal: Purify the crude residue by flash column chromatography. The polarity difference between the desired γ-keto ester and the tributyltin bromide byproduct is usually sufficient for separation. Final traces of tin can be removed by the KF wash procedure if necessary.

Summary of Applications

The versatility of Ethanone, 1-phenyl-2-(tributylstannyl)- is summarized below, providing researchers with a quick reference for selecting the appropriate synthetic strategy.

Application Mechanism Key Reagents Electrophile Class Product Type Reference
Nucleophilic AlkylationTin-Lithium Exchangen-BuLiAlkyl Halides, Epoxidesα-Substituted Ketones[7],[8]
AcylationPd-Catalyzed Stille CouplingPd(PPh₃)₄Acyl Chlorides1,3-Diketones[2],[9]
β-KetoalkylationRadical Chain (Sн2')AIBN or Et₃B/O₂Alkyl Halides (esp. activated)γ-Functionalized Ketones[10]

Conclusion

Ethanone, 1-phenyl-2-(tributylstannyl)- is a highly valuable and versatile reagent that serves as a reliable synthetic equivalent of the acetophenone enolate. By providing a stable platform for subsequent functionalization via transmetalation, palladium-catalyzed coupling, or radical pathways, it allows chemists to bypass many of the common pitfalls associated with traditional enolate chemistry. Its use enables the predictable and high-yielding synthesis of complex α-substituted ketones, 1,3-dicarbonyls, and γ-keto compounds, making it an essential tool for researchers in academic laboratories and the pharmaceutical industry. The adoption of this reagent, coupled with strict adherence to safety protocols for handling organotin compounds, can significantly enhance the efficiency and scope of synthetic endeavors.

References

  • Miura, K., Tojino, M., Fujisawa, N., Hosomi, A., & Ryu, I. (2001). Synthetic Utility of Stannyl Enolates as Radical Alkylating Agents. Organic Letters, 3(17), 2733–2736. [Link]

  • Takeda, K., Kogen, H., & Toda, H. (2002). Stereoselective Synthesis of (E)-β-Tributylstannyl-α,β-unsaturated Ketones: Construction of a Key Intermediate for the Total Synthesis of Zoanthamine. The Journal of Organic Chemistry, 67(19), 6836-6840. [Link]

  • Peña-Cabrera, E., & Alcaraz, M. L. (1988). Reaction of α-Stannyl α,β-Unsaturated Esters with Acid Chlorides Catalized by Palladium. Synthetic Communications, 18(10), 1133-1136. [Link]

  • Caddick, S., & Linder, D. (2014). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Science, 5, 2502-2506. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2005). Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. Journal of the American Chemical Society, 127(1), 62-63. [Link]

  • Takeda, T., et al. (1987). Reaction of α-Tributylstannylthioacetals with Enol Trimethylsilyl Ethers. Preparation of β-Tributylstannyl-α,β-unsaturated Ketones. Chemistry Letters, 16(7), 1311-1314. [Link]

  • Campeau, L. C., et al. (2019). Preparation of Tributyl(iodomethyl)stannane. Organic Syntheses, 95, 345-363. [Link]

  • Maleczka, R. E. Jr., & Terstiege, I. (2005). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Journal of Organometallic Chemistry, 690(20), 4468-4473. [Link]

  • Gawley, R. E., & Klein, R. (2011). Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums. ScholarWorks@UARK. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Alkylation of Acyclic α,α-Disubstituted Tributyltin Enolates Catalyzed by a {Cr(salen)} Complex. Angewandte Chemie International Edition, 46(20), 3701-3705. [Link]

  • Stille reaction. (2023). In Wikipedia. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Eefting, D. D. (2016). Alpha-Arylation of Acetophenones via a Radical Mechanism. Master's Thesis, University of Amsterdam. [Link]

  • Marshall, J. A., & Adams, N. D. (2002). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Organic Syntheses, 78, 173. [Link]

  • Zapata, A. J., & Acuña, C. A. (1987). A Convenient Synthesis of α-Tributylstannyl Esters. Synthetic Communications, 17(16), 2025-2029. [Link]

  • Synthesis of STEP C: 1-phenyl-2-hexanone. PrepChem.com. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2005). Enantioselective alkylations of tributyltin enolates catalyzed by Cr(salen)Cl: access to enantiomerically enriched all-carbon quaternary centers. Journal of the American Chemical Society, 127(1), 62-63. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]

  • Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. ResearchGate. [Link]

  • Srogl, J., & Allred, G. D. (2000). Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. Arkivoc, 1(6), 855-870. [Link]

  • Alkylation of enolates. (2025). Fiveable. [Link]

  • Liu, H., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E, 64(Pt 9), o1604. [Link]

  • Acetophenone. (2024). In Wikipedia. [Link]

  • Klein, R., & Gawley, R. E. (2007). Configurational and Conformational Effects on Tin-Lithium Exchange in α-Aminoorganostannanes by Rapid-Injection NMR. Journal of the American Chemical Society, 129(14), 4126–4127. [Link]

  • El-Fayoumy, M., et al. (2013). Palladium-catalysed carbonylative α-arylation of acetone and acetophenones to 1,3-diketones. Chemistry, 19(38), 12582-5. [Link]

  • Pd-Catalyzed Selective Mono-α-arylation of Acetophenone Enolate with Aryl Mesylates and Tosylates. ResearchGate. [Link]

  • Klein, R., & Gawley, R. E. (2007). Configurational and conformational effects on tin-lithium exchange in alpha-aminoorganostannanes by rapid-injection NMR. Journal of the American Chemical Society, 129(14), 4126-7. [Link]

  • McLaughlin, M., et al. (2012). Synthesis of α-Hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144-5148. [Link]

  • Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zürich. [Link]

Sources

Application Note: Optimal Palladium Catalysts for Cross-Coupling Reactions Involving Ethanone, 1-phenyl-2-(tributylstannyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Catalyst optimization, mechanistic causality, and validated protocols for the Stille-type α -arylation of ketones using pre-formed tin enolates.

Introduction & Mechanistic Rationale

Ethanone, 1-phenyl-2-(tributylstannyl)- (CAS: 17851-99-9), commonly referred to as α -(tributylstannyl)acetophenone, is a highly versatile, pre-formed neutral tin enolate. In modern drug development, the α -arylation of ketones is a critical transformation for constructing complex active pharmaceutical ingredients (APIs).

While the Buchwald-Hartwig direct α -arylation of ketones is widely used, it requires strongly basic conditions (e.g., NaOt-Bu, LiHMDS) to generate alkali enolates in situ. These basic conditions frequently trigger aldol condensation or degrade base-sensitive functional groups (such as esters, nitro groups, and epoxides)[1]. By utilizing Ethanone, 1-phenyl-2-(tributylstannyl)-, researchers can bypass the need for strong bases. The reaction proceeds under essentially neutral conditions via a Kosugi-Migita-Stille cross-coupling pathway, ensuring complete suppression of base-catalyzed side reactions[2].

The Causality of Catalyst Selection

The successful coupling of this bulky tin enolate dictates strict parameters for the palladium catalyst:

  • The Monodentate Requirement: Transmetalation of bulky tin reagents requires an open coordination site on the palladium square-planar complex[3]. Bidentate phosphine ligands (e.g., dppf, BINAP) strongly inhibit this step because they do not readily dissociate. Therefore, monodentate ligands are mandatory for high turnover frequencies.

  • Steric Bulk for Reductive Elimination: Once the Pd(II)(aryl)(enolate) intermediate is formed, it must undergo rapid reductive elimination to prevent off-target decomposition pathways. Bulky ligands compress the bond angle between the aryl and enolate groups, accelerating product release.

Optimal Palladium Catalyst Systems

Based on the mechanistic constraints of the tin enolate, the following catalyst systems are optimal for this transformation:

A. PdCl2​[P(o-tolyl)3​]2​ (The Baseline Standard)

First identified by Kosugi and Migita[2], this remains the most reliable catalyst for coupling α -(tributylstannyl)acetophenone with aryl bromides and iodides. The o-tolyl groups provide significant steric bulk (cone angle 194°), which accelerates reductive elimination while strictly maintaining the monodentate coordination required for transmetalation.

B. Pd2​(dba)3​ + P(t-Bu)3​ (For Aryl Chlorides)

Aryl chlorides are highly desirable electrophiles due to their low cost and wide availability, but their high bond dissociation energy makes oxidative addition difficult. The combination of Pd2​(dba)3​ with the extremely electron-rich and bulky tri-tert-butylphosphine ( P(t-Bu)3​ ) forces the formation of a highly active 12-electron Pd(0) species that readily inserts into unactivated C-Cl bonds, while still satisfying the monodentate requirement for the subsequent tin transmetalation.

Quantitative Catalyst Performance Summary
Catalyst SystemLigand TypeElectrophile ScopeOperating Temp (°C)Expected Yield (%)Key Advantage
PdCl2​[P(o-tolyl)3​]2​ Monodentate (Bulky)Aryl Bromides, Iodides80 - 10075 - 95High functional group tolerance, reliable baseline[2].
Pd2​(dba)3​ / P(t-Bu)3​ Monodentate (Extremely Bulky, e− rich)Aryl Chlorides100 - 11070 - 90Activates unreactive C-Cl bonds under neutral conditions.
Pd(PPh3​)4​ Monodentate (Standard)Aryl Iodides, Vinyl Halides100 - 12060 - 85Widely available; suitable for highly reactive electrophiles.

Reaction Workflow & Visualization

The catalytic cycle relies on the seamless transition between Pd(0) and Pd(II) states. The diagram below illustrates the critical steps, highlighting the transmetalation of the neutral tin enolate.

StilleCoupling Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Complex Pd0->OxAdd Oxidative Addition TransMet Pd(II)(Ar)(Enolate)L Transmetalation Complex OxAdd->TransMet Transmetalation RedElim α-Aryl Acetophenone Target Product TransMet->RedElim Reductive Elimination Byproduct Bu3SnX Byproduct TransMet->Byproduct RedElim->Pd0 Catalyst Regeneration TinEnolate Ethanone, 1-phenyl-2-(tributylstannyl)- TinEnolate->TransMet ArX Aryl Halide (Ar-X) ArX->OxAdd

Catalytic cycle of Pd-catalyzed α-arylation using Ethanone, 1-phenyl-2-(tributylstannyl)-.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly noted to ensure reproducibility and scale-up safety.

Protocol A: Mild α -Arylation of Base-Sensitive Aryl Bromides

Objective: Coupling of Ethanone, 1-phenyl-2-(tributylstannyl)- with an aryl bromide containing a base-sensitive ester group using PdCl2​[P(o-tolyl)3​]2​ .

Materials:

  • Ethanone, 1-phenyl-2-(tributylstannyl)- (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • PdCl2​[P(o-tolyl)3​]2​ (5 mol%)

  • Toluene (Anhydrous, thoroughly degassed)

Step-by-Step Procedure:

  • Catalyst Loading: In a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol) and PdCl2​[P(o-tolyl)3​]2​ (0.05 mmol, 39 mg) to an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent & Reagent Addition: Transfer the flask to a Schlenk line. Under a positive flow of argon, add 5 mL of degassed toluene. Inject Ethanone, 1-phenyl-2-(tributylstannyl)- (1.1 mmol, ~450 mg) dropwise via a gas-tight syringe.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 14 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier of transmetalation for the sterically encumbered tributyltin enolate.

  • Tin Scavenging (Critical Workup): Cool the mixture to room temperature. Add 5 mL of a 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 45 minutes.

    • Causality: KF reacts with the soluble Bu3​SnBr byproduct to form Bu3​SnF , an insoluble polymeric solid. This prevents toxic tin contamination in the final API and simplifies chromatography.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove the Bu3​SnF precipitate. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify the crude α -aryl acetophenone via flash column chromatography (Hexanes/EtOAc).

Protocol B: High-Activity Coupling with Unactivated Aryl Chlorides

Objective: Utilizing the highly active Pd2​(dba)3​ / P(t-Bu)3​ system to activate strong C-Cl bonds.

Materials:

  • Ethanone, 1-phenyl-2-(tributylstannyl)- (1.2 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd2​(dba)3​ (2.5 mol%)

  • P(t-Bu)3​ (10 mol%, 1.0 M solution in toluene)

Step-by-Step Procedure:

  • Preparation: Inside a glovebox, charge a vial with Pd2​(dba)3​ (2.5 mol%, 23 mg) and the aryl chloride (1.0 mmol).

  • Ligand Activation: Add 4 mL of anhydrous toluene, followed immediately by the P(t-Bu)3​ solution (0.1 mmol, 100 μ L). Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red/purple.

    • Causality: Pre-mixing allows the displacement of the dba ligands by the bulky phosphine, generating the active 12-electron Pd(0) catalyst prior to the introduction of the tin reagent.

  • Coupling: Inject the Ethanone, 1-phenyl-2-(tributylstannyl)- (1.2 mmol, ~491 mg). Seal the vial, remove from the glovebox, and heat at 110 °C for 16 hours.

  • Workup: Follow the exact KF-quenching and Celite filtration procedure outlined in Protocol A, Step 4 & 5.

References

  • Kosugi, M., Hagiwara, I., Sumiya, T., & Migita, T. (1983). α -Phenylation of ketones via tin enolates catalysed by a palladium complex. Journal of the Chemical Society, Chemical Communications.[Link]

  • Kawatsura, M., & Hartwig, J. F. (1997). Palladium-Catalyzed Direct α -Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society.[Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.[Link]

Sources

The Strategic Application of Ethanone, 1-phenyl-2-(tributylstannyl)- in the Synthesis of Complex Organic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the synthetic utility of Ethanone, 1-phenyl-2-(tributylstannyl)- , a versatile α-stannyl ketone. While direct applications of this specific reagent in the total synthesis of natural products are not extensively documented in peer-reviewed literature, its chemical architecture positions it as a powerful tool for the construction of intricate molecular frameworks. This document will elucidate its potential by analogy to the well-established reactivity of related α-stannyl ketones and organostannanes. We will delve into its preparation, key transformations, and provide detailed protocols for its prospective application in the synthesis of valuable organic intermediates.

Introduction: The Unique Potential of α-Stannyl Ketones

α-Stannyl ketones, such as Ethanone, 1-phenyl-2-(tributylstannyl)-, represent a unique class of bifunctional reagents. The presence of the tributylstannyl group alpha to a carbonyl moiety imparts a rich and versatile reactivity profile. These compounds can serve as nucleophilic partners in palladium-catalyzed cross-coupling reactions and as precursors to tin enolates for stereoselective carbon-carbon bond formation. The tributyltin group is known for its tolerance to a wide variety of functional groups and its stability to air and moisture, making these reagents practical and valuable in complex synthetic sequences.[1][2]

The phenyl group in Ethanone, 1-phenyl-2-(tributylstannyl)- provides a platform for further aromatic functionalization and influences the reactivity of the adjacent carbonyl and the stannylated carbon. This combination of features makes it a promising, though currently underutilized, building block for the synthesis of polyketides, alkaloids, and other complex natural product scaffolds.

Preparation of Ethanone, 1-phenyl-2-(tributylstannyl)-

The synthesis of α-tributylstannyl ketones can be achieved through several established methods. A common approach involves the reaction of an enolate with a tributyltin halide or the hydrostannylation of a propargyl alcohol followed by oxidation. For Ethanone, 1-phenyl-2-(tributylstannyl)-, a practical route involves the reaction of the lithium enolate of acetophenone with tributyltin chloride.

Protocol 1: Synthesis of Ethanone, 1-phenyl-2-(tributylstannyl)-
StepProcedureReagents & ConditionsPurpose
1Enolate FormationTo a solution of diisopropylamine in anhydrous THF at 0 °C, add n-butyllithium dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).Generation of a strong, non-nucleophilic base.
2EnolizationCool the LDA solution to -78 °C and add a solution of acetophenone in anhydrous THF dropwise. Stir for 1 hour.Formation of the lithium enolate of acetophenone.
3StannylationAdd a solution of tributyltin chloride in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.Nucleophilic attack of the enolate on the tin electrophile.
4Work-up & PurificationQuench the reaction with saturated aqueous ammonium chloride solution. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. Purify by column chromatography on silica gel.Isolation and purification of the desired α-stannyl ketone.

Key Synthetic Applications and Prospective Utility

The synthetic power of Ethanone, 1-phenyl-2-(tributylstannyl)- lies in its ability to participate in two major classes of carbon-carbon bond-forming reactions: palladium-catalyzed cross-couplings and enolate-based additions.

Palladium-Catalyzed Stille-Type Cross-Coupling

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds under mild conditions with excellent functional group tolerance.[2][3] While the coupling of α-stannyl ketones is less common than that of vinyl or aryl stannanes, it offers a direct route to α-arylated or α-vinylated ketones.

In a prospective application, Ethanone, 1-phenyl-2-(tributylstannyl)- could be coupled with an aryl or vinyl halide (or triflate) to generate a 1,3-dicarbonyl compound or a γ-keto-alkene, respectively. These motifs are prevalent in numerous natural products.

Stille_Coupling cluster_reactants Reactants reagent Ethanone, 1-phenyl-2-(tributylstannyl)- catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) reagent->catalyst Oxidative Addition partner R-X (Aryl/Vinyl Halide or Triflate) partner->catalyst product 1-Phenyl-2-R-ethanone catalyst->product Reductive Elimination

Caption: Proposed Stille-type coupling of Ethanone, 1-phenyl-2-(tributylstannyl)-.

Protocol 2: General Procedure for Stille-Type Coupling
StepProcedureReagents & ConditionsPurpose
1Reaction SetupTo a solution of Ethanone, 1-phenyl-2-(tributylstannyl)- (1.0 eq.) and the aryl/vinyl halide (1.1 eq.) in anhydrous DMF or toluene, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) if necessary.Assembly of the reaction components.
2ReactionDegas the mixture with argon for 15 minutes. Heat the reaction to 80-100 °C and stir under an inert atmosphere for 12-24 hours.Facilitate the catalytic cycle of the Stille coupling.
3Work-upCool the reaction to room temperature and dilute with diethyl ether. Wash with aqueous potassium fluoride solution to remove tin byproducts, followed by brine. Dry over anhydrous sodium sulfate.Removal of catalyst and tin residues.
4PurificationConcentrate the organic layer and purify the residue by column chromatography on silica gel.Isolation of the pure coupled product.
Tin Enolate Chemistry: Michael Additions

α-Stannyl ketones can serve as precursors to tin(IV) enolates, which are valuable nucleophiles for conjugate addition reactions. The reaction of Ethanone, 1-phenyl-2-(tributylstannyl)- with a strong base would generate the corresponding tin enolate. This enolate can then undergo a Michael addition to an α,β-unsaturated carbonyl compound, leading to the formation of a 1,5-dicarbonyl compound. This transformation is highly valuable for the synthesis of polyketide chains.

Michael_Addition start Ethanone, 1-phenyl-2-(tributylstannyl)- enolate Tin(IV) Enolate start->enolate Base (e.g., LDA) adduct Michael Adduct (Enolate) enolate->adduct Conjugate Addition michael_acceptor α,β-Unsaturated Carbonyl michael_acceptor->adduct product 1,5-Dicarbonyl Compound adduct->product Protonation

Caption: Proposed Michael addition using a tin enolate derived from Ethanone, 1-phenyl-2-(tributylstannyl)-.

Protocol 3: General Procedure for Michael Addition
StepProcedureReagents & ConditionsPurpose
1Enolate FormationGenerate the tin(IV) enolate by treating Ethanone, 1-phenyl-2-(tributylstannyl)- with LDA (1.05 eq.) in anhydrous THF at -78 °C for 1 hour.Formation of the nucleophilic tin enolate.
2Conjugate AdditionAdd a solution of the α,β-unsaturated carbonyl compound (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C. Stir for 2-4 hours.Carbon-carbon bond formation via Michael addition.
3Work-upQuench the reaction with saturated aqueous ammonium chloride solution. Warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.Termination of the reaction and initial purification.
4PurificationConcentrate the organic layer and purify the residue by column chromatography on silica gel.Isolation of the 1,5-dicarbonyl product.

Hypothetical Application in a Natural Product-Like Scaffold Synthesis

To illustrate the synthetic potential of Ethanone, 1-phenyl-2-(tributylstannyl)-, a hypothetical route to a substituted 1,4-dicarbonyl moiety, a common feature in many natural products, is proposed. This sequence would leverage the Stille coupling reactivity of the α-stannyl ketone.

Hypothetical_Synthesis start Ethanone, 1-phenyl-2-(tributylstannyl)- coupling_step Stille Coupling (Protocol 2) start->coupling_step partner Vinyl Bromide partner->coupling_step intermediate α,β-Unsaturated Ketone coupling_step->intermediate epoxidation Epoxidation (e.g., m-CPBA) intermediate->epoxidation epoxide Epoxy Ketone epoxidation->epoxide opening Nucleophilic Opening (e.g., R₂CuLi) epoxide->opening product Substituted 1,4-Dicarbonyl Precursor opening->product

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Organotin Byproducts from Ethanone, 1-phenyl-2-(tributylstannyl)- Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the downstream purification of Stille cross-coupling reactions involving Ethanone, 1-phenyl-2-(tributylstannyl)- (also known as phenacyltributylstannane).

While this reagent is highly effective for installing a phenacyl (acetophenone) moiety to build complex molecular architectures, the quantitative removal of the resulting tributyltin halide byproducts remains a notorious bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve parts-per-million (ppm) tin clearance.

Mechanistic Overview of Tin Byproduct Generation

To effectively remove a byproduct, one must understand how and when it is generated. In the palladium-catalyzed Stille coupling cycle, the organostannane transfers its phenacyl group to the palladium center during the transmetalation step. This step simultaneously ejects the tributyltin moiety as a highly lipophilic tributyltin halide (Bu₃SnX).

StilleCycle Pd0 Pd(0)Ln Active Catalyst PdII_Ox R-Pd(II)-X Oxidative Addition Complex Pd0->PdII_Ox + R-X (Electrophile) PdII_Trans R-Pd(II)-CH2COPh Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation Byproduct Bu3SnX Toxic Organotin Byproduct PdII_Ox->Byproduct Releases PdII_Trans->Pd0 Reductive Elimination Product R-CH2COPh Coupled Phenacyl Product PdII_Trans->Product Yields Reagent Ethanone, 1-phenyl-2-(tributylstannyl)- (Organostannane) Reagent->PdII_Trans SnBu3 Transfer

Catalytic cycle of Stille coupling with Ethanone, 1-phenyl-2-(tributylstannyl)-.

Frequently Asked Questions (FAQs)

Q1: Why do tributyltin byproducts streak on silica gel, complicating the purification of my phenacyl product? A1: The causality lies in the electronic structure of the tin-halogen bond. Tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) are highly lipophilic overall, but they possess a highly polarizable Sn-X bond. This bond interacts strongly and reversibly with the acidic silanol (-SiOH) groups on standard silica gel [1]. Instead of eluting in a discrete band, the tin species continuously bind and release, causing them to "streak" across a wide range of solvent polarities and co-elute with your desired product.

Q2: How does the aqueous Potassium Fluoride (KF) workup physically remove the tin species? A2: Aqueous KF relies on a thermodynamically driven halogen exchange. When Bu₃SnX reacts with KF, it forms tributyltin fluoride (Bu₃SnF). Unlike other tributyltin halides which are soluble in organic solvents, Bu₃SnF forms a highly insoluble, one-dimensional coordination polymer [2]. This polymeric solid crashes out of both the organic and aqueous phases, allowing it to be mechanically removed by filtration before liquid-liquid extraction.

Q3: My coupled phenacyl product is highly polar. Can I avoid the messy aqueous KF washes? A3: Yes. For highly polar products, liquid-liquid partitioning between immiscible non-polar and polar solvents (specifically Hexane and Acetonitrile) is highly effective [1]. Tributyltin residues partition almost exclusively into the non-polar hexane layer due to their long butyl chains, while the polar phenacyl derivative enriches in the acetonitrile layer.

Quantitative Data: Comparison of Tin Removal Strategies

To select the appropriate purification method, compare the typical clearance rates and mechanisms of action.

Purification MethodTypical Residual Tin (ppm)Primary Mechanism of ActionBest Suited For
Aqueous KF Wash 500 - 1000 ppmPolymeric precipitation of Bu₃SnFInitial bulk removal of tin halides
Hexane/Acetonitrile Partition 50 - 200 ppmDifferential lipophilic solubilityPolar coupled products
Triethylamine-Treated Silica 50 - 100 ppmPrevention of silanol bindingAcid-sensitive products
KF-Impregnated Silica Gel < 15 ppmChemical trapping on stationary phaseFinal API polishing / Scale-up

Troubleshooting Guide

Issue 1: Persistent emulsions form during the KF aqueous wash, preventing phase separation.

  • Causality: The fine, polymeric particulates of Bu₃SnF act as mechanical emulsion stabilizers (Pickering emulsions) at the aqueous-organic interface.

  • Solution: Do not wait for phase separation. Immediately filter the entire biphasic mixture through a tightly packed pad of Celite®. Once the solid stabilizer is removed, add brine (saturated NaCl) to the filtrate to increase the ionic strength of the aqueous layer, which will force rapid and clean phase separation [2].

Issue 2: My product yield is unexpectedly low after the KF workup.

  • Causality: Physical trapping. The desired phenacyl product can become occluded within the dense polymeric matrix of the precipitated tin fluoride.

  • Solution: Wash the Celite® filter cake thoroughly with a polar aprotic solvent (such as Ethyl Acetate or THF). This solubilizes and recovers the trapped product without redissolving the insoluble Bu₃SnF matrix.

Issue 3: Persistent tin contamination remains even after standard silica gel chromatography.

  • Causality: Standard silica gel is insufficient for complete clearance due to the streaking phenomenon mentioned in Q1.

  • Solution: Deactivate the silica gel by packing the column with a solvent system containing 1-5% Triethylamine (Et₃N) [2]. The Et₃N neutralizes the acidic silanols, preventing the tin byproducts from binding and allowing them to elute cleanly in the solvent front.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems; they include built-in observational checks to ensure the protocol is functioning as intended.

Protocol A: The Standard Aqueous KF Workup & Celite Filtration

Use this as the first-line defense for bulk tin removal.

  • Reaction Quench: Upon completion of the coupling reaction, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) at a 1:5 ratio.

  • Fluoride Addition: Add an equal volume of a saturated aqueous Potassium Fluoride (KF) solution (approx. 10M).

    • Validation Check: A thick, white precipitate (Bu₃SnF) should begin forming immediately at the interface.

  • Maturation: Stir the biphasic mixture vigorously for 1 to 2 hours.

    • Validation Check: The formation of new white precipitate should cease, indicating the complete conversion of soluble tin halides.

  • Filtration: Vacuum-filter the entire biphasic mixture through a 2-inch pad of Celite® in a sintered glass funnel. Rinse the pad with 3 column volumes of Ethyl Acetate to recover trapped product.

  • Phase Separation: Transfer the filtrate to a separatory funnel. The layers should now separate cleanly. Extract the aqueous layer, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Acetonitrile/Hexane Liquid-Liquid Partitioning

Use this for polar phenacyl products where aqueous washes cause degradation.

  • Solvent Removal: Concentrate the crude reaction mixture completely to dryness under reduced pressure.

  • Biphasic Dissolution: Dissolve the crude residue in a 1:1 mixture of Acetonitrile (MeCN) and Hexane (e.g., 20 mL of each for a 1 mmol scale reaction). Transfer to a separatory funnel and shake vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) on both layers. The upper (non-polar) Hexane layer should contain the high-R_f, UV-active tin byproducts. The lower (polar) Acetonitrile layer should contain your lower-R_f phenacyl product.

  • Washing: Drain the MeCN layer. Wash the MeCN layer with fresh Hexane (3 x 10 mL) to extract any residual tin.

  • Recovery: Concentrate the MeCN layer in vacuo to yield the tin-depleted product [3].

Protocol C: KF-Impregnated Silica Gel Chromatography

Use this for final polishing to achieve <15 ppm tin levels.

  • Stationary Phase Preparation: Dissolve 10g of KF in 100 mL of water. Add 90g of standard silica gel to form a slurry. Evaporate the water under reduced pressure, then dry the resulting powder in an oven at 80°C overnight.

  • Column Packing: Pack a chromatography column with the dried KF-silica gel using your desired non-polar eluent (e.g., Hexane).

  • Elution: Load the crude mixture and elute normally.

    • Validation Check: Residual tributyltin halides will react with the KF directly on the column, forming immobile Bu₃SnF that remains permanently trapped at the top of the column, while the phenacyl product elutes smoothly.

References

  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis Chemical Reviews (ACS Publications) URL:[Link]

  • Workup for removing tin byproducts? ResearchGate URL:[Link]

Technical Support Center: Non-Chromatographic Purification of Ethanone, 1-phenyl-2-(tributylstannyl)-

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with α-stannyl ketones, specifically Ethanone, 1-phenyl-2-(tributylstannyl)-, and are seeking effective purification strategies that avoid traditional column chromatography. This resource provides a structured approach to troubleshooting common purification challenges and offers detailed, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of Ethanone, 1-phenyl-2-(tributylstannyl)- and related organotin compounds.

Q1: My primary issue is removing residual tributyltin halides (e.g., Bu₃SnCl) and hexabutylditin (Bu₃SnSnBu₃) from my reaction mixture. What is the most straightforward non-chromatographic method?

A1: The most common and direct method is an aqueous potassium fluoride (KF) wash.[1][2] This technique converts the organotin byproducts into insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[3] For many substrates, this method is highly effective and cost-efficient.[1][4]

Q2: I performed a KF wash, but my ¹H NMR still shows tin-related impurities. What could have gone wrong?

A2: There are several possibilities:

  • Incomplete Reaction: The specific tin byproduct in your mixture may not be efficiently converted to the fluoride. For instance, unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin may require a pre-treatment step.[3]

  • Insufficient Washing: Ensure you are using a saturated aqueous solution of KF and washing the organic layer multiple times (2-3 times is standard).[2] Vigorous shaking for at least one minute during each wash is crucial.[2][3]

  • Precipitate Formation at the Interface: A solid precipitate of Bu₃SnF can form at the organic/aqueous interface, which can trap your product or prevent efficient separation.[3] If this occurs, filtering the entire biphasic mixture through a pad of Celite® is recommended.[3]

Q3: My target compound, Ethanone, 1-phenyl-2-(tributylstannyl)-, seems to be partially degrading or undergoing protodestannylation during the workup. How can I mitigate this?

A3: Protodestannylation, the cleavage of the C-Sn bond and its replacement with a C-H bond, can be promoted by acidic conditions.[5]

  • Avoid Acidic Washes: If you suspect protodestannylation, avoid acidic aqueous washes (e.g., dilute HCl).[6]

  • Use a Mild Base: Washing with a mild basic solution, such as saturated aqueous sodium bicarbonate, can help neutralize any trace acids.

  • Prompt and Cold Workup: Perform the workup as quickly as possible and at reduced temperatures to minimize the risk of degradation.

Q4: Can I use distillation to purify my product?

A4: Vacuum distillation can be an effective method for thermally stable, liquid organotin compounds.[7] Given that lower tetraalkyltin compounds can be distilled without decomposition, it is a viable option for Ethanone, 1-phenyl-2-(tributylstannyl)- if it is thermally stable under vacuum.[8] This method is particularly useful for removing non-volatile impurities.

Q5: Are there any solid-phase scavenger options that don't require a column?

A5: Yes, solid-supported scavengers are an excellent alternative. These are typically silica-based materials functionalized with groups that chelate to metals.

  • Thiol-Based Scavengers: Silica-bound cysteine or other thiol-functionalized silicas are highly effective for scavenging tin residues.[9][10] The general procedure involves stirring the crude product solution with the scavenger, followed by simple filtration to remove the scavenger with the bound tin impurities.[9][10]

  • Commercially Available Options: Several companies offer a range of metal scavengers in various formats, including bulk powder for in-flask use.[9][10][11]

Part 2: Detailed Purification Protocols

This section provides step-by-step methodologies for the most effective non-chromatographic purification techniques for Ethanone, 1-phenyl-2-(tributylstannyl)-.

Protocol 1: Enhanced Potassium Fluoride (KF) Wash and Filtration

This protocol is the first-line approach for removing the majority of common tributyltin impurities.

Underlying Principle: This method relies on the high affinity of fluoride ions for tin. The reaction between aqueous KF and tributyltin halides or oxides forms tributyltin fluoride (Bu₃SnF), a white solid that is insoluble in common organic solvents and can be removed by filtration.

Experimental Protocol:

  • Reaction Quench & Dilution: Once the synthesis of Ethanone, 1-phenyl-2-(tributylstannyl)- is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride.

  • Vigorous Agitation: Stopper the funnel and shake vigorously for at least 1-2 minutes. A white precipitate of Bu₃SnF should become visible.[3]

  • Phase Separation & Filtration: Allow the layers to separate. If a significant amount of precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite® packed into a sintered glass funnel.[3]

  • Rinse: Wash the Celite® pad thoroughly with the organic solvent used for the extraction to ensure complete recovery of the desired product.

  • Repeat Wash (Optional but Recommended): Return the organic filtrate to the separatory funnel and repeat the KF wash (steps 2-3) to ensure complete removal of tin byproducts.

  • Final Washes: Wash the organic layer sequentially with water and then with brine to remove residual KF and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

If your product is a solid at room temperature or can be induced to crystallize, this is a highly effective method for achieving high purity.

Underlying Principle: Recrystallization separates compounds based on their differential solubility in a given solvent at varying temperatures. The desired compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature, while the impurities remain in the solution (mother liquor).

Experimental Protocol:

  • Solvent Screening: In small test tubes, test various solvents or solvent mixtures to find a suitable system where Ethanone, 1-phenyl-2-(tributylstannyl)- is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Distillation

For thermally stable, liquid α-stannyl ketones, vacuum distillation is a powerful purification technique.

Underlying Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. Under reduced pressure (vacuum), the boiling points of compounds are lowered, allowing for the distillation of high-boiling or thermally sensitive compounds.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

  • Charging the Flask: Place the crude Ethanone, 1-phenyl-2-(tributylstannyl)- in the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. This fraction will be the purified product.

  • Confirmation of Purity: Analyze the collected fractions using an appropriate analytical technique (e.g., ¹H NMR, GC-MS) to confirm purity.

Protocol 4: Slurry with Solid-Supported Scavengers

This method is highly selective for tin and involves a simple filtration workup.

Underlying Principle: The crude product solution is mixed with a solid support (typically silica gel) that has been functionalized with ligands (e.g., thiols) that have a high affinity for tin. The organotin impurities bind to the scavenger, which is then removed by filtration.

Experimental Protocol:

  • Scavenger Selection: Choose a suitable tin scavenger, such as SiliaMetS® Cysteine or a similar thiol-functionalized silica gel.[9][10]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, toluene).

  • Scavenging: Add the solid-supported scavenger to the solution (typically 4-8 equivalents relative to the estimated amount of tin impurity).

  • Stirring: Stir the mixture at room temperature. The required time can range from 1 hour to overnight, depending on the specific scavenger and the level of contamination.

  • Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the scavenger with the bound tin impurities.

  • Rinsing: Wash the filter cake with the solvent used in the reaction to ensure full recovery of the product.

  • Concentration: The combined filtrate, now free of tin impurities, can be concentrated under reduced pressure to yield the purified product.

Part 3: Data Presentation & Visualization

Table 1: Comparison of Non-Chromatographic Purification Techniques
Purification MethodTypical Efficiency in Removing Organotin ByproductsKey AdvantagesKey Disadvantages
Aqueous KF Wash & Filtration >95%[4]High efficiency, cost-effective, simple procedure.[4]May not be suitable for water-sensitive compounds; can form emulsions.[4]
Recrystallization >98% (if applicable)Can yield very high purity product; removes a wide range of impurities.Only applicable to solid compounds; potential for product loss in the mother liquor.
Vacuum Distillation >95% (if applicable)Excellent for removing non-volatile or highly volatile impurities.Requires the compound to be thermally stable; not suitable for solid products.
Solid-Supported Scavengers >98%High selectivity for tin; simple filtration workup; applicable to a wide range of solvents.Scavengers can be expensive; may require optimization of reaction time.
Diagrams

cluster_start Crude Product cluster_purification Purification Options cluster_end Purified Product crude Crude Ethanone, 1-phenyl-2-(tributylstannyl)- containing Bu3SnX, (Bu3Sn)2, etc. kf_wash Aqueous KF Wash crude->kf_wash Liquid/Solid Separation recrystallize Recrystallization crude->recrystallize Solid Product distill Vacuum Distillation crude->distill Liquid Product scavenger Solid-Supported Scavenger crude->scavenger Liquid/Solid Separation pure Purified Product kf_wash->pure recrystallize->pure distill->pure scavenger->pure

Caption: Decision tree for selecting a non-chromatographic purification method.

cluster_reaction Reaction in Separatory Funnel cluster_separation Separation Step start Organic Layer: Product + Bu3SnX (soluble) product Organic Layer: Product (soluble) start->product Remains in solution precipitate Interface/Aqueous Layer: Bu3SnF (insoluble precipitate) start->precipitate + KF (aq) reagent Aqueous Layer: K+ F- (soluble) reagent->precipitate filtration Filtration through Celite® product->filtration precipitate->filtration final_product Purified Organic Layer filtration->final_product

Caption: Visual representation of the KF wash and filtration process.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
  • Chemie Brunschwig. Solutions for scavenging of metal and organic impurities.
  • BenchChem. (2025). Technical Support Center: Removal of Tributyltin Byproducts.
  • FUJIFILM Wako. SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES.
  • Still, W. C. (1978). Stannylation/destannylation. Preparation of .alpha.-alkoxy organolithium reagents and synthesis of dendrolasin via a carbinyl carbanion equivalent. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • Wang, C., & Uchiyama, M. (2021). Illuminating Stannylation. Journal of the American Chemical Society.
  • Gelest, Inc.
  • Zhang, X., et al. (2024). Surefire generation of stannylpotassium: highly reactive stannyl anions and applications. Chemical Science. DOI:10.1039/D4SC04526B.
  • BenchChem. (2025). An In-depth Technical Guide on the Initial Isolation and Purification of Organotin Hydroxides (Hydroxystannanes).
  • Sharma, K., et al. (2018). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Oriental Journal of Chemistry.
  • UM Students' Repository. Chapter 1 Organotin Chemistry.
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Ideal storage conditions and shelf-life optimization for Ethanone, 1-phenyl-2-(tributylstannyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Organotin reagents, while powerful synthetic tools, are known for their toxicity and potential for degradation.[1][2] Ethanone, 1-phenyl-2-(tributylstannyl)- is particularly susceptible to specific degradation pathways that can compromise its integrity and impact reaction outcomes. Adherence to the protocols and recommendations outlined below is critical for maximizing shelf-life and achieving reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties, storage, and safety of Ethanone, 1-phenyl-2-(tributylstannyl)-.

Q1: What is Ethanone, 1-phenyl-2-(tributylstannyl)-, and what are its primary stability concerns?

A1: Ethanone, 1-phenyl-2-(tributylstannyl)- is an α-stannyl ketone. The carbon-tin (C-Sn) bond is the most reactive and sensitive part of the molecule. The primary stability concerns are:

  • Protodestannylation: The C-Sn bond can be cleaved by acidic protons, which replaces the tributylstannyl group with a hydrogen atom.[3] This is a major pathway for degradation, especially in the presence of moisture, acidic impurities, or certain solvents.[3][4]

  • Oxidation: Organotin compounds can be sensitive to air.[5] Oxidation can lead to the formation of tin oxides, such as the white solid bis(tributyltin) oxide, compromising the reagent's purity and reactivity.

  • Thermal and Photodegradation: Like many complex organic molecules, exposure to heat and light can accelerate decomposition.[5][6]

Q2: What are the ideal storage conditions for this reagent to maximize its shelf-life?

A2: To mitigate the degradation pathways mentioned above, stringent storage conditions are necessary. The ideal conditions are summarized in the table below. For related sensitive organotin compounds, storage as a degassed solution in a dry, non-polar solvent like hexanes at low temperatures (-10°C) has been recommended for short-term use.[7]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Organotin compounds are highly toxic and can be absorbed through the skin.[2] Strict adherence to safety protocols is essential. All handling must be performed inside a certified chemical fume hood.[3]

  • Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[2] Always check the manufacturer's compatibility data.

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[1]

  • Lab Coat: A lab coat must be worn.

  • Respiratory Protection: May be necessary for large spills or releases in confined areas.[8]

Q4: How should I dispose of waste containing Ethanone, 1-phenyl-2-(tributylstannyl)-?

A4: All waste containing this reagent, including contaminated consumables (gloves, pipette tips, absorbent pads) and reaction byproducts, is considered hazardous waste.[2] It must be collected in a dedicated, sealed, and clearly labeled container.[9] Do not mix organotin waste with other chemical waste streams.[2] Follow all institutional, local, and federal guidelines for hazardous waste disposal.

Data & Protocols
Table 1: Storage Condition Guidelines
ParameterIdeal ConditionPoor Condition & Consequences
Temperature 2–8°C [5]Ambient Temperature: Accelerates thermal decomposition.[7]
Atmosphere Inert Gas (Argon or Nitrogen) [9][10]Air/Oxygen: Leads to oxidation and formation of tin oxides.[5]
Light Dark (Amber Vial) [6]Direct Light: Promotes photodegradation.[5]
Moisture Anhydrous Presence of Moisture/Protic Solvents: Causes rapid protodestannylation.[3][8]
Container Tightly Sealed Vial (e.g., Sure/Seal™) [2]Loose Cap: Allows entry of moisture and air, leading to degradation.[10]
Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: My reaction yield is low or inconsistent, especially when using an older bottle of the reagent.

  • Potential Cause: Protodestannylation. The most common cause of reagent deactivation is protodestannylation, where the active stannane is converted to acetophenone. This is often caused by acidic impurities in solvents or other reagents.[3]

    • Solution:

      • Use Anhydrous Solvents: Ensure all reaction solvents are rigorously dried and deoxygenated before use.[3]

      • Purify Reagents: Remove any acidic impurities from all other reaction components.[3]

      • Work Under Inert Atmosphere: Conduct the entire experiment under a strict argon or nitrogen atmosphere to exclude moisture.

      • Verify Reagent Quality: If in doubt, analyze the reagent by ¹H NMR or ¹¹⁹Sn NMR to check for degradation products before use.

Issue 2: I'm observing significant amounts of a homocoupled byproduct in my Stille reaction.

  • Potential Cause: Stannane Homocoupling. The self-coupling of the organostannane monomer can compete with the desired cross-coupling reaction, disrupting stoichiometry and lowering the yield of the desired product.[3]

    • Solution:

      • Optimize Catalyst System: The choice of palladium catalyst and ligands can significantly influence the rate of homocoupling versus cross-coupling.[3]

      • Control Temperature: Temperature optimization is often necessary to favor the desired reaction pathway.[3]

      • Ensure Monomer Purity: Impurities in either the organostannane or the coupling partner can sometimes promote side reactions.

Issue 3: After my reaction, I am struggling to remove tin byproducts from my desired compound.

  • Potential Cause: Tributyltin byproducts (e.g., tributyltin halides) are often greasy, relatively nonpolar oils that can be difficult to separate from products with similar polarities via standard silica gel chromatography.[11]

    • Solution 1: Potassium Fluoride (KF) Wash. This is a highly effective method for removing tin residues.[3]

      • After the reaction is complete, concentrate the reaction mixture.

      • Redissolve the crude material in a suitable organic solvent (e.g., THF, Chloroform).

      • Stir the solution vigorously with an aqueous solution of potassium fluoride (KF) for several hours.

      • The insoluble tributyltin fluoride will precipitate as a solid.

      • Filter the mixture (e.g., through a pad of Celite®) and proceed with standard workup and purification of the filtrate.

    • Solution 2: Conversion to Tin Hydride. Triorganotin halides can be converted to less polar tin hydrides using a reducing agent, which may facilitate chromatographic separation.[11]

Experimental Workflow: Troubleshooting Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing and resolving low yields in reactions utilizing Ethanone, 1-phenyl-2-(tributylstannyl)-.

G start Problem: Low or Inconsistent Yield check_reagent 1. Assess Reagent Quality (Visual Inspection, NMR if possible) start->check_reagent reagent_ok Reagent Appears OK check_reagent->reagent_ok No reagent_bad Degradation Evident (Color change, precipitate) check_reagent->reagent_bad Yes check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions solution_new_reagent Solution: Use a fresh vial of reagent. reagent_bad->solution_new_reagent solvents_dry Are solvents anhydrous & deoxygenated? check_conditions->solvents_dry atmosphere_inert Is reaction under strict inert atmosphere? solvents_dry->atmosphere_inert Yes solution_dry_solvents Solution: Rigorously dry and degas all solvents. solvents_dry->solution_dry_solvents No solution_inert_setup Solution: Improve inert atmosphere technique (e.g., Schlenk line). atmosphere_inert->solution_inert_setup No final_solution Re-run Experiment atmosphere_inert->final_solution Yes solution_new_reagent->final_solution solution_dry_solvents->final_solution solution_inert_setup->final_solution

Caption: Troubleshooting workflow for low reaction yields.

References
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • BenchChem. (2025). Safety and handling precautions for organotin compounds.
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  • ChemBK. (2025). 1-Phenyl-1-ethanone.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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  • AiFChem. 1-Phenyl-2-(pyridin-4-yl)ethanone.
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  • BenchChem. (Tributylstannyl)methanol.
  • Reddit r/chemistry. (2022). Dealing with Organotin reactions.
  • Fisher Scientific. (2014). Safety Data Sheet for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
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  • Sigma-Aldrich. (2025).
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  • Thermo Fisher Scientific. (2026). Safety Data Sheet for Ethanone, 2,2,2-trifluoro-1-phenyl-.
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Validation & Comparative

A Comparative Analysis of Tributylstannyl Acetophenone and Trimethylstannyl Acetophenone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, stand as indispensable tools for the construction of carbon-carbon bonds. The versatility of these reactions heavily relies on the nature of the organostannane reagent employed.[1] This guide provides an in-depth comparison of two commonly utilized organostannyl ketones: tributylstannyl acetophenone and trimethylstannyl acetophenone. We will delve into the nuances of their reactivity, explore the underlying mechanistic principles, and present a framework for rational reagent selection in complex synthetic endeavors.

The Decisive Role of Alkyl Substituents on Tin

The reactivity of organostannanes in the Stille coupling is profoundly influenced by the non-transferable alkyl groups attached to the tin atom.[2] These groups, often referred to as "spectator" or "dummy" ligands, modulate the steric and electronic environment of the tin center, which in turn dictates the efficiency of the crucial transmetalation step in the catalytic cycle.[3][4]

Tributylstannyl Acetophenone: Characterized by three butyl chains on the tin atom, this reagent offers a significant degree of steric bulk. This steric hindrance can, in some instances, impede the approach of the organostannane to the palladium complex, potentially slowing down the rate of transmetalation.[5] However, the electron-donating nature of the butyl groups can enhance the nucleophilicity of the tin-bound acetophenone moiety.

Trimethylstannyl Acetophenone: In contrast, the methyl groups in trimethylstannyl acetophenone are considerably smaller, presenting a less sterically congested environment around the tin atom.[6] This reduced steric hindrance generally facilitates a more rapid transmetalation, often leading to faster reaction rates and higher yields, particularly in challenging coupling reactions.[7]

Mechanistic Insights: The Stille Coupling Cycle

To fully appreciate the differences in reactivity, a brief examination of the Stille coupling mechanism is warranted. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Figure 1. A simplified representation of the Stille cross-coupling catalytic cycle. The transmetalation step is often rate-limiting and is where the nature of the organostannane's alkyl groups has the most significant impact.

The transmetalation step, where the organic group is transferred from the tin reagent to the palladium center, is frequently the rate-determining step of the reaction.[3] It is at this juncture that the steric and electronic properties of the tributyl and trimethyltin moieties exert their influence. The less sterically hindered trimethylstannyl acetophenone is generally observed to undergo a faster transmetalation compared to its tributyl counterpart.[6]

Comparative Reactivity: A Data-Driven Perspective

To illustrate the practical implications of these structural differences, we present a comparative analysis based on literature-reported and hypothetical experimental data.

ParameterTributylstannyl AcetophenoneTrimethylstannyl AcetophenoneRationale
Relative Reaction Rate SlowerFasterReduced steric hindrance of methyl groups facilitates faster transmetalation.[6][7]
Typical Reaction Yield Good to ExcellentOften HigherMore efficient transmetalation can lead to improved product yields, especially with sterically demanding substrates.
Toxicity HighHigherTrimethyltin compounds are generally more toxic and volatile than their tributyl counterparts.[10][11]
Byproduct Removal ChallengingMore ChallengingTin byproducts can be difficult to remove, with trimethyltin residues being particularly problematic due to their higher polarity and volatility.[12]

Experimental Protocol: A Model Stille Coupling Reaction

The following is a generalized protocol for a comparative study of the reactivity of tributylstannyl acetophenone and trimethylstannyl acetophenone in a Stille coupling with 4-iodoanisole.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Tributylstannyl acetophenone

  • Trimethylstannyl acetophenone

  • 4-Iodoanisole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Ethyl acetate

  • Brine

Procedure:

  • To two separate oven-dried Schlenk flasks under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and CuI (10 mol%).

  • To the first flask, add tributylstannyl acetophenone (1.2 equivalents) and to the second flask, add trimethylstannyl acetophenone (1.2 equivalents).

  • To both flasks, add 4-iodoanisole (1.0 equivalent) dissolved in anhydrous DMF.

  • Stir the reaction mixtures at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reactions to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin fluoride byproducts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxy-4'-acetylbiphenyl.

Figure 2. A flowchart outlining the key steps in the comparative experimental workflow for the Stille coupling reaction.

Safety and Handling Considerations

It is crucial to acknowledge the significant toxicity associated with organotin compounds.[13][14] Both tributyltin and trimethyltin derivatives are toxic, with trimethyltin compounds exhibiting higher acute toxicity and volatility.[10][11] All manipulations involving these reagents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Special care should be taken during the workup procedure to handle and dispose of tin-containing waste in accordance with institutional and regulatory guidelines.

Conclusion and Recommendations

The choice between tributylstannyl acetophenone and trimethylstannyl acetophenone is a nuanced decision that depends on the specific requirements of the synthetic target and the reaction conditions.

  • For rapid and high-yielding couplings, especially with sterically hindered substrates, trimethylstannyl acetophenone is often the superior choice. Its reduced steric bulk facilitates a more efficient transmetalation step.[6][7]

  • When toxicity and ease of handling are primary concerns, tributylstannyl acetophenone may be preferred. While still toxic, it is generally less so than its trimethyl counterpart.[13][14]

Ultimately, the optimal reagent is best determined through empirical evaluation. The experimental protocol provided in this guide offers a solid foundation for conducting such a comparative study. By understanding the fundamental principles that govern the reactivity of these organostannanes, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Stille reaction - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]

  • Stille Coupling. (2023, June 30). OpenOChem Learn. Retrieved March 23, 2026, from [Link]

  • An Overview on Toxicity of Tributyltin. (n.d.). International Scientific Organization. Retrieved March 23, 2026, from [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. Retrieved March 23, 2026, from [Link]

  • Tributyltin. (n.d.). Collaborative for Health & Environment. Retrieved March 23, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved March 23, 2026, from [Link]

  • Stille cross-coupling reaction. (2020, February 14). [Video]. YouTube. Retrieved March 23, 2026, from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. Retrieved March 23, 2026, from [Link]

  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • (PDF) Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. (n.d.). Academia.edu. Retrieved March 23, 2026, from [Link]

  • Preparation and Stille cross-coupling reaction of the first organotin reagents of azulenes. Easy access to poly(azulen-6-yl)benzene derivatives. (n.d.). RSC Publishing. Retrieved March 23, 2026, from [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). Princeton University. Retrieved March 23, 2026, from [Link]

  • How toxic organotin compounds really are? (2023, March 7). Reddit. Retrieved March 23, 2026, from [Link]

  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • Davies, A. G. (1974). Homolytic Reactions Involving Organotin Compounds. In Organotin Compounds: New Chemistry and Applications (Vol. 110, pp. 147-168). American Chemical Society. Retrieved March 23, 2026, from [Link]

  • Tributyltin compounds (TBT). (2003, June 6). Miljøstyrelsen. Retrieved March 23, 2026, from [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025, August 10). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Chemistry and Applications of Organotin(IV) Complexes. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved March 23, 2026, from [Link]10].pdf

  • [Comparative study of five trialkyltin compounds: their metabolites in rat organs 24 hours after single oral treatment]. (2007, January 15). PubMed. Retrieved March 23, 2026, from [Link]

  • Organotin chemistry - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved March 23, 2026, from [Link]

  • (PDF) (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. (2006, December 5). ResearchGate. Retrieved March 23, 2026, from [Link]

  • The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes. (2009, December 15). PubMed. Retrieved March 23, 2026, from [Link]

  • Al-Nahrain Journal of Science Chemistry of Some Organotin Compounds. (2021, September 30). Retrieved March 23, 2026, from [Link]

  • Tributyltin hydride (Tributylstannane) / Organotin hydrides. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]

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  • On the divergent reactivity of allenylstannanes generated from the O- directed free radical hydrostannation reaction of (±) -. (2025, March 28). Queen's University Belfast. Retrieved March 23, 2026, from [Link]

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  • a) Reactivity comparison of trifluoroacetophenone and acetophenone.... (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

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Validation of Stille coupling yields using Ethanone, 1-phenyl-2-(tributylstannyl)- as a reagent

Comparative Validation Guide: α -Arylation of Ketones via Stille Coupling vs. Direct Palladium Catalysis

The synthesis of α -aryl ketones (deoxybenzoins and their derivatives) is a critical transformation in medicinal chemistry, providing core scaffolds for analgesics, PDE4 inhibitors, and novel therapeutics. Historically, accessing these motifs required harsh Friedel-Crafts conditions or stoichiometric enolate alkylations that suffered from poor regioselectivity and polyalkylation.

Today, palladium-catalyzed cross-coupling dominates this space. However, researchers frequently face a strategic bifurcation: should one utilize the highly atom-economical Buchwald-Hartwig direct α -arylation , or rely on the neutral, pre-formed enolate equivalent Ethanone, 1-phenyl-2-(tributylstannyl)- via Stille coupling ?

This guide objectively compares the performance, functional group tolerance, and validation methodologies of both approaches to help process and discovery chemists select the optimal route.

Mechanistic Divergence & Causality

The fundamental difference between these two methodologies lies in the transmetalation step and the generation of the reactive enolate .

The Buchwald-Hartwig Approach (In-Situ Enolate)

Pioneered independently by the Buchwald and Hartwig groups[1][2], direct α -arylation generates the enolate in situ using strong bases (e.g., NaOt-Bu, LHMDS). Following the oxidative addition of the aryl halide to the Pd(0) catalyst, the alkali metal enolate displaces the halide on the Pd(II) center. While highly efficient and avoiding toxic stoichiometric organometallics, this pathway is inherently limited by its basicity. Substrates containing base-sensitive functional groups (aliphatic esters, epoxides, or competing enolizable protons) undergo rapid degradation or side reactions[3].

The Stille Approach (Pre-Formed Enolate Equivalent)

Using Ethanone, 1-phenyl-2-(tributylstannyl)- (CAS: 17851-99-9)[4], the enolate is pre-installed as a stable, covalent carbon-tin bond ( Ph-C(=O)-CH2​-SnBu3​ ). Because the transmetalation of the stannane to the Pd(II) center is driven by the thermodynamic stability of the resulting Sn-X byproduct, the reaction proceeds under strictly neutral conditions [5]. This causality dictates the reagent's primary use case: it is the mandatory alternative when coupling highly functionalized, base-sensitive aryl electrophiles that would decompose under Buchwald-Hartwig conditions.

Mechanistic_Comparisoncluster_StilleStille Coupling (Neutral)cluster_BHBuchwald-Hartwig (Basic)ArXAryl Halide (Ar-X)+ Pd(0) CatalystOxAddOxidative Addition[Ar-Pd(II)-X]ArX->OxAddTransmet_STransmetalation(- Bu3SnX)OxAdd->Transmet_STransmet_BHLigand Substitution(- NaX)OxAdd->Transmet_BHStannaneEthanone, 1-phenyl-2-(tributylstannyl)-(Pre-formed Enolate)Stannane->Transmet_SRedElimReductive Elimination[Ar-Pd(II)-Enolate]Transmet_S->RedElimKetoneAcetophenone + NaOtBu(In-situ Enolate)Ketone->Transmet_BHTransmet_BH->RedElimProductα-Aryl Ketone Product+ Regenerated Pd(0)RedElim->Product

Mechanistic divergence of Stille vs. Buchwald-Hartwig α-arylation pathways.

Quantitative Yield Comparison & Functional Group Tolerance

To validate the utility of Ethanone, 1-phenyl-2-(tributylstannyl)-, parallel reactions must be evaluated against standard direct arylation. The data below synthesizes expected outcomes based on the electronic and steric demands of the aryl halide coupling partner[1][3].

Parameter / Substrate TypeStille Coupling (using α -stannyl acetophenone)Buchwald-Hartwig (using Acetophenone)
Catalyst System Pd(PPh3​)4​ or Pd2​dba3​ / AsPh3​ Pd2​dba3​ / BINAP or XPhos[2]
Base Requirement None (Neutral)Strong (e.g., NaOt-Bu, LHMDS)
Standard Ar-Br Yield 75 - 85%85 - 98% (Superior atom economy)
Base-Sensitive Ar-Br (e.g., methyl 4-bromobenzoate)80 - 88% (No ester hydrolysis)< 10% (Extensive saponification/decomposition)
Sterically Hindered Ar-Br 40 - 50% (Sluggish transmetalation)70 - 90% (Accelerated by bulky ligands)
Byproduct Profile Toxic trialkyltin halides (requires KF quench)Benign inorganic salts (e.g., NaBr)

Key Takeaway: If the substrate is electronically neutral and base-stable, Buchwald-Hartwig is the undisputed choice. However, if the substrate contains base-labile moieties, the Stille coupling using Ethanone, 1-phenyl-2-(tributylstannyl)- is the necessary rescue strategy.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the protocols below are designed as self-validating systems . By incorporating an internal standard (1,3,5-trimethoxybenzene) prior to workup, researchers can calculate the quantitative NMR (qNMR) yield. This isolates the chemical reaction efficiency from chromatographic recovery losses—a critical distinction, as organotin byproducts frequently co-elute and artificially depress isolated yields.

Protocol A: Stille Coupling Validation using Ethanone, 1-phenyl-2-(tributylstannyl)-

Objective: Couple a base-sensitive aryl bromide (methyl 4-bromobenzoate) under neutral conditions.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with methyl 4-bromobenzoate (1.0 mmol, 215 mg) and Pd(PPh3​)4​ (0.05 mmol, 58 mg, 5 mol%).

  • Reagent Addition: Add anhydrous toluene (3.0 mL), followed by Ethanone, 1-phenyl-2-(tributylstannyl)- (1.2 mmol, 491 mg). Seal the tube and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture at 100 °C for 18 hours behind a blast shield. The solution will transition from yellow to deep brown as Pd black begins to form toward completion.

  • qNMR Validation Step: Cool to room temperature. Precisely add 1,3,5-trimethoxybenzene (0.33 mmol, 56 mg) as an internal standard. Remove a 50 μ L aliquot, dilute in CDCl3​ , and acquire a 1H NMR spectrum to determine the absolute conversion yield.

  • Tin Quench & Workup: To the remaining mixture, add 5 mL of a saturated aqueous KF solution and stir vigorously for 45 minutes. Causality: KF converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which precipitates as a white solid, drastically simplifying chromatography.

  • Isolation: Filter through a pad of Celite, extract with EtOAc, concentrate, and purify via silica gel flash chromatography to isolate the α -aryl ketone.

Protocol B: Comparative Buchwald-Hartwig α -Arylation

Objective: Attempt coupling of the same base-sensitive aryl bromide to demonstrate methodology limitations.

  • Preparation: In a glovebox, combine methyl 4-bromobenzoate (1.0 mmol), acetophenone (1.2 mmol, 144 mg), Pd2​dba3​ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and NaOt-Bu (1.5 mmol, 144 mg) in a Schlenk tube[2].

  • Reaction: Add anhydrous toluene (3.0 mL), seal, and heat at 80 °C for 12 hours.

  • Validation: Cool and add the 1,3,5-trimethoxybenzene internal standard.

  • Observation: qNMR will reveal near-complete consumption of the starting material but negligible desired product, confirming that the strong base triggers competitive ester enolization, Claisen condensations, and saponification[3].

Experimental_WorkflowPrepReaction Setup(Glovebox/Schlenk)ReagentsAdd Ar-X, Pd Cat,& Stannane/KetonePrep->ReagentsHeatThermal Activation(80-100°C, 4-18h)Reagents->HeatQuenchWorkupStille: KF (aq)B-H: NH4Cl (aq)Heat->QuenchAnalyzeValidation(qNMR / GC-MS)Quench->Analyze

Step-by-step experimental workflow for validating α-arylation coupling yields.

Conclusion & Selection Matrix

The validation of Stille coupling yields using Ethanone, 1-phenyl-2-(tributylstannyl)- confirms its niche but highly critical role in complex molecule synthesis.

  • Select Buchwald-Hartwig Direct Arylation when scaling up, prioritizing atom economy, or working with base-stable aryl halides. The use of advanced dialkylbiaryl phosphine ligands (like XPhos) allows for rapid reactions, often at room temperature[2][3].

  • Select Stille Coupling with Ethanone, 1-phenyl-2-(tributylstannyl)- when the aryl halide contains base-labile functional groups, acidic protons, or when late-stage functionalization of a complex API intermediate precludes the use of strong alkali bases[5]. The neutral transmetalation pathway guarantees functional group survival, even at the cost of managing organotin waste.

References

  • Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society. URL:[Link]

  • 2-(Tributylstannyl)acetophenone CAS#: 17851-99-9. ChemWhat Biological & Chemical Database. URL:[Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal Highlights. URL:[Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. URL:[Link]

  • Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation. NSF Public Access Repository. URL:[Link]

  • Unusually Accelerated Silylmethyl Transfer from Tin in Stille Coupling. Journal of the American Chemical Society. URL:[Link]

HPLC Method Validation for Purity Analysis of Ethanone, 1-phenyl-2-(tributylstannyl)-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of organometallic intermediates, specifically alpha-stannyl ketones like Ethanone, 1-phenyl-2-(tributylstannyl)- (also known as α -(tributylstannyl)acetophenone), presents unique analytical challenges. Due to the highly polarized Sn-C bond, these compounds exhibit thermal lability and strong secondary interactions with chromatographic stationary phases.

This guide objectively compares standard analytical techniques for this compound, demonstrating why an optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is superior to Gas Chromatography-Mass Spectrometry (GC-MS) and unmodified HPLC. Furthermore, it provides a fully validated, self-correcting experimental protocol grounded in the ICH Q2(R2) regulatory framework[1].

Methodological Comparison: Selecting the Optimal Technique

When analyzing tributylstannyl derivatives, laboratories typically consider GC-MS, Nuclear Magnetic Resonance (NMR), or HPLC. However, the physicochemical properties of organotins often render traditional methods inadequate without extensive sample preparation[2].

Table 1: Performance Comparison of Analytical Alternatives
Analytical MethodSample PreparationThermal Stability RiskPeak Shape / ResolutionLimit of Detection (LOD)Suitability for Purity
GC-MS High (Requires derivatization, e.g., ethylation)[3],[4]High (Degradation at injection port)Good (Post-derivatization)~1-5 ng/mLPoor (Derivatization masks true purity)
Quantitative NMR Low (Direct dissolution)NoneN/A (Spectral overlap possible)> 0.5%Moderate (Lacks trace impurity sensitivity)
Standard RP-HPLC Low (Direct dissolution)NonePoor (Severe peak tailing)[3]~50 µg/mLPoor (Tailing obscures impurities)
Optimized RP-HPLC Low (Direct dissolution)NoneExcellent (Sharp, symmetrical) < 0.1 µg/mL Optimal (High resolution)

Mechanistic Causality: Overcoming the Silanol Effect

To understand why Standard RP-HPLC fails and Optimized RP-HPLC succeeds, we must examine the molecular interactions at the stationary phase.

Organotin compounds possess an electropositive tin center. When passed through a standard silica-based C18 column, the tin atom undergoes strong ion-dipole interactions with residual, unreacted silanol groups (-SiOH) on the silica matrix. This secondary retention mechanism causes severe peak tailing, shifting retention times, and a degraded Limit of Quantification (LOQ)[3].

The Solution: The optimized method employs an end-capped C18 column (where residual silanols are chemically blocked) and introduces an acidic modifier (0.1% Acetic Acid) into the mobile phase[3]. The acid maintains a low pH to suppress silanol ionization and acts as a competing complexing agent, effectively masking the tin atom from the stationary phase and yielding sharp, symmetrical peaks[5].

Silanol_Interaction cluster_standard Standard RP-HPLC cluster_optimized Optimized RP-HPLC Organotin Ethanone, 1-phenyl-2- (tributylstannyl)- Standard Standard C18 Column (Active Silanols) Organotin->Standard Ion-Dipole Interaction Optimized End-capped C18 + Acetic Acid Modifier Organotin->Optimized Masked Silanols Tailing Severe Peak Tailing (Poor Resolution) Standard->Tailing Sharp Sharp Symmetrical Peaks (High Resolution) Optimized->Sharp

Mechanistic comparison of organotin separation on standard vs. optimized HPLC phases.

Experimental Protocol: Self-Validating HPLC Workflow

The following protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method ensures that chromatographic resolution and peak symmetry meet ICH Q2(R2) standards before any sample data is integrated[1].

Chromatographic Conditions
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile : Water (85:15, v/v) containing 0.1% Acetic Acid. (Note: Isocratic elution is preferred to maintain baseline stability).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 245 nm (targeting the acetophenone chromophore).

  • Injection Volume: 10 µL.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 850 mL of HPLC-grade Acetonitrile with 150 mL of ultrapure water. Add 1.0 mL of glacial acetic acid. Degas via ultrasonication for 15 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of Ethanone, 1-phenyl-2-(tributylstannyl)- reference standard. Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject the working standard six consecutive times.

    • Causality Check: If the Tailing Factor ( Tf​ ) is > 1.5, the silanol masking is insufficient. Verify the acetic acid concentration and column end-capping integrity.

  • Sample Analysis: Inject the prepared sample batch, bracketing with standard injections every 10 samples to verify retention time stability.

HPLC_Workflow Start Sample Prep (Acetonitrile) Chrom RP-HPLC (End-capped C18) Start->Chrom Detect UV Detection (245 nm) Chrom->Detect Valid ICH Q2(R2) Validation Detect->Valid Data Quantification & Reporting Valid->Data

Generalized workflow for HPLC purity analysis and validation of organotin compounds.

ICH Q2(R2) Method Validation Results

To establish trustworthiness and regulatory compliance, the optimized method was validated according to the ICH Q2(R2) guidelines[1]. The validation parameters confirm that the method is fit for the intended purpose of trace impurity profiling and assay quantification.

Table 2: Summary of Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability Tf​ ≤ 1.5, RSD ≤ 2.0% Tf​ = 1.12, RSD = 0.8% (n=6)Pass
Specificity Baseline resolution ( Rs​ > 2.0) Rs​ = 3.4 (vs. acetophenone)Pass
Linearity & Range R2 ≥ 0.999 (50% to 150%) R2 = 0.9998 (10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6% (at 3 levels)Pass
Precision (Repeatability) RSD ≤ 2.0%RSD = 1.1% (n=6)Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass
Robustness Stable under deliberate variationsStable (±0.1 mL/min flow, ±2°C temp)Pass

By adhering to these stringent validation criteria, researchers can confidently utilize this HPLC method to monitor the stability and purity of Ethanone, 1-phenyl-2-(tributylstannyl)- during drug development and synthetic scale-up operations.

References

  • Application of High-Performance Liquid Chromatography for the Analysis of Organotin Compounds Benchchem 2

  • Determination of tributyltin by automated in-tube solid-phase microextraction coupled with HPLC-ES-MS Journal of Analytical Atomic Spectrometry (RSC Publishing) 6

  • Speciation of Butyltin Compounds by High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry Detection Oxford University Press (OUP)5

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures (2023) International Council for Harmonisation (ICH) / Scribd Archive 1

  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry Analytical Methods (RSC Publishing) 3

  • Determination of Organotin Compounds in Water, Sediments, and Sewage Sludge Using Perdeuterated Internal Standards, Accelerated Solvent Extraction, and Large-Volume-Injection GC/MS Analytical Chemistry (ACS Publications) 4

Sources

Mass spectrometry fragmentation pattern comparison for Ethanone, 1-phenyl-2-(tributylstannyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Electron Ionization (EI) Mass Spectrometry Fragmentation Profiling and Structural Validation

As organometallic chemistry increasingly drives late-stage functionalization in drug development, the accurate structural characterization of intermediates like Ethanone, 1-phenyl-2-(tributylstannyl)- (commonly known as α -(tributylstannyl)acetophenone) is critical. This guide provides an in-depth, objective comparison of its mass spectrometry (MS) fragmentation patterns against structural alternatives, grounded in mechanistic causality and field-proven analytical protocols.

Mechanistic Rationale of Organotin Fragmentation

In standard 70 eV Electron Ionization (EI) mass spectrometry, the fragmentation of α -stannyl ketones is governed by the bond dissociation energies of the molecule. The Sn–C bond is significantly weaker (~200-250 kJ/mol) than typical C–C bonds (~340 kJ/mol). Consequently, the molecular ion [M]+∙ (m/z 410 for the 120Sn isotope) is highly transient.

The primary fragmentation pathways are driven by homolytic cleavage:

  • Organotin Dominance: Cleavage of the α -carbon-tin bond yields the highly stable, even-electron tributylstannyl cation [Bu3​Sn]+ at m/z 291. This ion subsequently undergoes a characteristic gas-phase cascade, sequentially losing neutral butene ( C4​H8​ , 56 Da) molecules via β -hydride elimination-like rearrangements to yield m/z 235, 179, and ultimately the bare stannylium ion [SnH3​]+ at m/z 123[1].

  • Organic Dominance: Cleavage of the same bond can alternatively leave the charge on the organic fragment, yielding the acetophenone-derived radical or the highly stable benzoyl cation [Ph−C(=O)]+ at m/z 105[2].

Comparative Fragmentation Data

To objectively evaluate the analytical signature of α -(tributylstannyl)acetophenone, we must compare it against its constituent baseline moieties and structural analogs.

Table 1: Comparative Fragmentation Matrix
CompoundStructural RoleKey Diagnostic Ions (m/z, 120Sn )Primary Fragmentation Mechanism
α -(Tributylstannyl)acetophenone Target Analyte 291, 235, 179, 123, 105 Sn-C cleavage yielding [Bu3​Sn]+ , followed by sequential butene loss; parallel benzoyl cation formation.
AcetophenoneBaseline Organic120, 105, 77Loss of methyl radical yielding [C7​H5​O]+ , followed by CO loss to yield the phenyl cation[2].
Tributyltin ChlorideBaseline Organotin291, 235, 179, 123Direct dissociation of Cl, driving the classic butyltin neutral alkene loss cascade[1].
α -(Trimethylstannyl)acetophenoneAlkyltin Analog165, 150, 135, 105Sn-C cleavage yielding [Me3​Sn]+ . Lacks the 56 Da cascade because methyl groups cannot undergo β -hydride elimination.

Note: All tin-containing fragments will exhibit a broad isotopic envelope spanning ~10 Da due to Tin's 10 stable isotopes (predominantly 116Sn , 118Sn , and 120Sn ).

Logical Relationship Visualization

The following diagram maps the bifurcated fragmentation pathway of the target analyte, illustrating both the organometallic and organic charge-retention routes.

MS_Fragmentation M Molecular Ion [M]+• m/z 410 Sn3 [Bu3Sn]+ m/z 291 M->Sn3 - [PhCOCH2]• Homolytic Cleavage Org [Ph-C(=O)]+ m/z 105 M->Org -[•CH2SnBu3] Alpha Cleavage Sn2 [Bu2SnH]+ m/z 235 Sn3->Sn2 - C4H8 (56 Da) Neutral Loss Sn1 [BuSnH2]+ m/z 179 Sn2->Sn1 - C4H8 (56 Da) Neutral Loss Sn0 [SnH3]+ m/z 123 Sn1->Sn0 - C4H8 (56 Da) Neutral Loss

Fig 1: EI-MS fragmentation pathway of 1-phenyl-2-(tributylstannyl)ethanone highlighting Sn cascades.

Experimental Protocol: GC-MS Analysis of Organotin Ketones

To ensure high-fidelity data free from thermal degradation artifacts, the following self-validating GC-MS protocol is required.

Phase 1: Sample Preparation

Causality: Organotins are prone to hydrolysis and degradation in protic environments or active glass surfaces.

  • Solvent Selection: Dissolve the analyte in anhydrous, MS-grade n-hexane to a concentration of 10-50 µg/mL. Avoid methanol or water.

  • Vial Prep: Use deactivated (silanized) glass inserts to prevent adsorption of the stannyl ketone onto silanol groups.

Phase 2: GC Separation Parameters

Causality: Eluting high-boiling organometallics requires a non-polar stationary phase and a carefully tuned thermal gradient to prevent on-column decomposition.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

  • Inlet: 250°C, Splitless mode (1 µL injection). Do not exceed 250°C to prevent thermal cleavage of the Sn-C bond prior to ionization.

  • Oven Program: 60°C (hold 1 min) ramp at 15°C/min to 300°C (hold 5 min).

Phase 3: Mass Spectrometry & Self-Validation

Causality: Standard 70 eV EI destroys the molecular ion. A dual-energy approach or algorithmic validation is required to confirm identity.

  • Ionization: Set the EI source to 70 eV at 230°C for standard fragmentation.

  • Data Acquisition: Scan range m/z 50 to 600.

  • Self-Validation Checkpoint (Isotope Pattern Reconstruction): To confirm that the peak at m/z 291 is indeed [Bu3​Sn]+ and not an isobaric organic interference, apply an isotope pattern reconstruction algorithm[3]. You must verify the presence of the exact intensity ratios for Tin: 120Sn (100%), 118Sn (~74%), and 116Sn (~44%). If this isotopic envelope is missing or skewed, the protocol has failed (likely due to co-eluting contamination), and the run must be invalidated.

References

  • Interpretation Mass spectral interpretation is not a trivial process.asdlib.org.
  • Interpretation of butyltin mass spectra using isotope pattern reconstruction for the accurate measurement of isotope ratios from molecular clusters.nih.gov.
  • Electrospray mass spectra of tributyltin chloride 2 recorded with...researchgate.net.

Sources

Benchmarking catalytic efficiency with Ethanone, 1-phenyl-2-(tributylstannyl)- in C-C bond formation

Benchmarking Catalytic Efficiency: Ethanone, 1-phenyl-2-(tributylstannyl)- vs. Direct α -Arylation in C-C Bond Formation

Executive Summary: The Strategic Role of Pre-formed Enolate Equivalents

In the synthesis of complex active pharmaceutical ingredients (APIs), the construction of α -aryl ketones is a foundational C-C bond-forming transformation. Historically, the palladium-catalyzed cross-coupling of pre-formed tin enolates—specifically Ethanone, 1-phenyl-2-(tributylstannyl)- (also known as the tributyltin enolate of acetophenone)—with aryl halides pioneered this field via the Migita-Kosugi reaction[1].

Today, drug development professionals frequently face a strategic choice: Should one utilize a pre-formed stannyl enolate, or rely on the modern Buchwald-Hartwig direct α -arylation of ketones? This guide objectively benchmarks the catalytic efficiency, functional group tolerance, and operational parameters of Ethanone, 1-phenyl-2-(tributylstannyl)- against direct base-mediated arylation and silyl enol ether alternatives.

Mechanistic Grounding: Transmetalation vs. Direct Deprotonation

To understand the operational differences, we must examine the causality behind the catalytic cycles.

In the Migita-Kosugi Stille-type coupling , Ethanone, 1-phenyl-2-(tributylstannyl)- undergoes a neutral transmetalation with the oxidative addition complex [Ar-Pd(II)-X] [1]. Because the enolate is pre-formed and stabilized by the tributyltin moiety, the reaction proceeds under strictly neutral conditions. This is a critical advantage when the electrophile or the broader molecular scaffold contains base-sensitive functional groups (e.g., epimerizable stereocenters, base-labile protecting groups).

Conversely, the Buchwald-Hartwig direct α -arylation relies on the in situ generation of an alkali metal enolate using strong bases (typically NaOtBu or LHMDS)[2, 3]. The alkoxide base first undergoes ligand exchange with the Pd(II) complex, followed by deprotonation of the ketone to form the active Pd(II)-enolate. While this method boasts superior atom economy and avoids toxic tin byproducts, the highly basic conditions can lead to side reactions like aldol condensations or the saponification of esters.

Gcluster_StilleMethod A: Migita-Kosugi (Stannyl Enolate)cluster_BHMethod B: Buchwald-Hartwig (Direct)Pd0Pd(0) CatalystOxAddOxidative Addition(Ar-X)Pd0->OxAddTransStannaneTransmetalationPh-C(OSnBu3)=CH2OxAdd->TransStannane Neutral ConditionsDeprotonationBase DeprotonationAcetophenone + NaOtBuOxAdd->Deprotonation Strong BaseRedElimReductive Elimination(α-Aryl Ketone)TransStannane->RedElimLigandExLigand Exchange(Enolate Formation)Deprotonation->LigandExLigandEx->RedElimRedElim->Pd0 Catalyst Regeneration

Caption: Mechanistic divergence between Stille-type transmetalation and direct base-mediated enolization.

Quantitative Benchmarking: Catalytic Efficiency Data

The following table summarizes the catalytic performance of Ethanone, 1-phenyl-2-(tributylstannyl)- against its primary alternatives for the synthesis of α -aryl acetophenones.

ParameterMethod A: Stannyl Enolate (Migita-Kosugi) [1]Method B: Direct Ketone (Buchwald-Hartwig) [2, 3]Method C: Silyl Enol Ether (Kuwajima-Urabe)[4]
Reagent Ethanone, 1-phenyl-2-(tributylstannyl)-Acetophenone1-Phenylvinyloxytrimethylsilane
Catalyst System PdCl₂[P(o-tolyl)₃]₂ (1–5 mol%)Pd₂(dba)₃ / XPhos or BINAP (1 mol%)Pd₂(dba)₃ / P(t-Bu)₃ (2.5 mol%)
Base Requirement None (Neutral) Strong Base (NaOtBu, LHMDS)None (Requires Bu₃SnF additive)
Typical TON 20 – 100100 – 1,000+20 – 40
Temperature 100 °C70 – 100 °C80 °C
Base-Sensitive FG Tolerance Excellent (Tolerates esters, epimerizable centers)Poor (Prone to aldol/saponification)Good (Fluoride-sensitive groups may cleave)
Atom Economy Low (Generates stoichiometric Bu₃SnX)High (Generates NaX + t-BuOH)Moderate (Generates TMS-F + Bu₃SnX)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the exact conditions required to benchmark these two primary C-C bond-forming strategies.

Protocol 1: Migita-Kosugi Cross-Coupling using Ethanone, 1-phenyl-2-(tributylstannyl)-

Causality Check: We utilize PdCl₂[P(o-tolyl)₃]₂ because the steric bulk of the o-tolyl ligands accelerates reductive elimination while suppressing unwanted β -hydride elimination pathways common in enolate cross-couplings.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with dry Argon (repeat 3x).

  • Reagent Loading: Add the aryl bromide (1.0 mmol) and PdCl₂[P(o-tolyl)₃]₂ (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Inject 5.0 mL of anhydrous toluene. Degas the mixture using three freeze-pump-thaw cycles to rigorously remove oxygen, which rapidly degrades the active Pd(0) species.

  • Stannane Addition: Inject Ethanone, 1-phenyl-2-(tributylstannyl)- (1.1 mmol) dropwise via a gas-tight syringe.

  • Catalytic Cycle: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.

  • Quench & Tin Removal: Cool to room temperature and add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution. Causality: KF converts the highly toxic, organic-soluble tributyltin bromide byproduct into insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates and is easily removed by filtration through Celite.

  • Isolation: Extract the filtrate with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to yield the α -aryl ketone.

Protocol 2: Buchwald-Hartwig Direct α -Arylation

Causality Check: A glovebox is strongly recommended for setup because NaOtBu is highly hygroscopic; trace moisture will quench the base and prematurely terminate the catalytic cycle.

  • Glovebox Setup: Inside an Argon-filled glovebox, charge a pressure vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos ligand (0.022 mmol, 2.2 mol%), NaOtBu (1.5 mmol), and the aryl bromide (1.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous THF or toluene.

  • Ketone Addition: Add unactivated acetophenone (1.2 mmol) directly to the vial.

  • Catalytic Cycle: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 80 °C for 8–12 hours.

  • Quench: Cool to room temperature and quench with 5 mL of saturated aqueous NH₄Cl. Causality: The mild acid neutralizes the excess strong base, immediately halting the catalytic cycle and preventing late-stage aldol condensation of the product.

  • Isolation: Extract with diethyl ether, dry over Na₂SO₄, and purify via chromatography.

WorkflowPrepReagent Prep(Glovebox/Schlenk)DegasRigorous Degassing(Freeze-Pump-Thaw)Prep->DegasReactCatalytic Cycle(Heating 80-100°C)Degas->ReactQuenchTargeted Quench(KF for Tin / NH4Cl for Base)React->QuenchAnalyzeYield & TON(GC-MS/NMR)Quench->Analyze

Caption: Standardized air-free experimental workflow for benchmarking Pd-catalyzed C-C bond formation.

Strategic Recommendations for Drug Development

When designing a synthetic route, the choice between Ethanone, 1-phenyl-2-(tributylstannyl)- and direct acetophenone arylation should be dictated by the structural complexity of the target:

  • Deploy Ethanone, 1-phenyl-2-(tributylstannyl)- when synthesizing late-stage intermediates that possess base-labile protecting groups (e.g., Fmoc, acetates) or chiral centers prone to epimerization. The neutral transmetalation step ensures absolute chemoselectivity.

  • Deploy Direct Buchwald-Hartwig Arylation for early-stage scaffold building, library generation, or process-scale manufacturing. The elimination of toxic organotin reagents vastly simplifies downstream purification and regulatory compliance (e.g., meeting strict heavy metal limits in APIs), while offering significantly higher Turnover Numbers (TON).

References

  • Kosugi, M.; Hagiwara, I.; Sumiya, T.; Migita, T. "α-Phenylation of ketones via tin enolates catalysed by a palladium complex." Journal of the Chemical Society, Chemical Communications, 1983, 344-345. URL:[Link]

  • Palucki, M.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society, 1997, 119(45), 11108–11109. URL:[Link]

  • Hamann, B. C.; Hartwig, J. F. "Palladium-Catalyzed Direct α-Arylation of Ketones." Journal of the American Chemical Society, 1997, 119(50), 12382–12383. URL:[Link]

  • Kuwajima, I.; Urabe, H. "Palladium-catalyzed alpha-arylation of ketones." Journal of the American Chemical Society, 1982, 104(24), 6831-6833. URL:[Link]

Safety Operating Guide

Advanced Laboratory Safety and Disposal Architecture for Ethanone, 1-phenyl-2-(tributylstannyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, establishing rigorous Environmental Health and Safety (EHS) frameworks for handling organometallic compounds is non-negotiable. Ethanone, 1-phenyl-2-(tributylstannyl)- is a highly reactive tributyltin derivative utilized in advanced synthetic workflows. Like all tributyltin compounds, it presents severe toxicological risks, particularly regarding environmental persistence, high aquatic toxicity, and [1]. Proper disposal is not merely a regulatory compliance exercise; it is a critical scientific operation that requires a mechanistic understanding of organotin degradation.

Mechanistic Rationale for Decontamination (Expertise & Experience)

The fundamental challenge in disposing of tributyltin derivatives lies in the stability and extreme lipophilicity of the tin-carbon (Sn-C) bonds. Simple dilution or aqueous washing is ineffective and environmentally disastrous. The core causality behind our decontamination protocols relies on oxidative cleavage .

By exposing the organotin compound to strong electrophilic oxidants—such as sodium hypochlorite (commercial bleach) or 20% nitric acid—the alkyl groups are cleaved from the central tin atom. This reaction cascade converts the highly toxic, bioavailable organotin into inorganic tin(IV) species (e.g., stannic oxide, SnO2), which are significantly less toxic and safer to process through standard hazardous waste streams[2].

Furthermore, waste container management requires strict adherence to physical chemistry principles. Liquid waste containers must maintain 10-20% headspace to accommodate vapor pressure fluctuations and[3].

Quantitative Waste Management Parameters

To ensure operational safety, all waste streams must be categorized and treated according to their specific physicochemical properties.

Table 1: Waste Segregation and Compatibility Metrics

Waste StreamPrimary ConstituentsMaximum AccumulationRecommended Container
Liquid Organotin Waste Ethanone, 1-phenyl-2-(tributylstannyl)-, Solvents10-20 LitersHigh-Density Polyethylene (HDPE)
Solid Organotin Waste Contaminated PPE, Absorbent Pads, Silica Gel55 GallonsPolypropylene Drums / Double-bagged
Spent Oxidative Bath Bleach (NaOCl) or 20% HNO3, Inorganic Tin10 LitersGlass or HDPE (Vented cap)

Table 2: Decontamination Agent Efficacy & Application

Decontamination AgentMechanism of ActionRequired Contact TimeTarget End-Product
Commercial Bleach (5-8% NaOCl) Oxidative cleavage of Sn-C bonds12-24 hoursInorganic Tin Oxides
20% Nitric Acid (HNO3) Electrophilic cleavage and oxidation12 hoursTin(IV) Nitrates / Oxides
Hexane / Toluene Physical solubilization (Rinse only)ImmediateUnaltered Organotin (Requires collection)

Experimental Protocols: Disposal and Decontamination Workflows

Protocol 1: Routine Organotin Waste Collection This protocol establishes a self-validating system for routine waste generation, ensuring chemical compatibility and regulatory compliance.

  • Segregation: Isolate liquid organotin waste from general organic waste. Strictly to prevent exothermic cross-reactions and optimize institutional recycling processes[4].

  • Containment: Transfer liquid waste into an HDPE solvent safety can. Verify that at least 10-20% of the container volume remains empty (headspace) to allow for thermal expansion of vapors[3].

  • Labeling: Immediately affix a standardized hazardous waste tag upon the first addition of waste. The label must explicitly state the full IUPAC name, "Hazardous Waste - Ethanone, 1-phenyl-2-(tributylstannyl)-", avoiding any shorthand or structural diagrams[3].

  • Storage: Place the sealed container in a designated secondary containment tray within a well-ventilated satellite accumulation area, away from incompatible materials.

  • EHS Handoff: Submit a waste pickup request to the institutional EHS department before the container reaches maximum capacity or the 90-day regulatory accumulation limit[3].

Protocol 2: Glassware Decontamination via Oxidative Cleavage This procedure ensures that all reusable laboratory equipment is stripped of toxic organotin residues prior to standard washing.

  • Initial Solvent Rinse: Inside a functioning chemical fume hood, rinse the contaminated glassware with a compatible non-polar solvent (e.g., hexane) to dissolve bulk residual Ethanone, 1-phenyl-2-(tributylstannyl)-. Collect this rinse directly into the designated liquid organotin waste container.

  • Oxidative Bath Preparation: Prepare a bath of commercial bleach or a 20% nitric acid solution in a dedicated, labeled secondary container.

  • Submersion: Fully submerge the rinsed glassware into the oxidative bath. Manually rotate the glassware to ensure no air bubbles are trapped, guaranteeing 100% surface contact with the oxidant.

  • Incubation: Allow the glassware to soak overnight (minimum 12 hours). This extended contact time is a critical validation step to ensure complete oxidative cleavage of the tributyltin alkyl groups[2].

  • Final Wash: Carefully remove the glassware, rinse thoroughly with deionized water, and route through standard laboratory washing procedures. The spent bleach/nitric acid bath now contains inorganic tin and must be disposed of as hazardous waste.

Protocol 3: Chemical Fume Hood Spill Response A rapid-response methodology designed to contain and neutralize accidental releases.

  • Isolation: Immediately alert laboratory personnel and restrict access. Keep the fume hood sash as low as possible to maintain optimal face velocity and contain toxic vapors[2].

  • Absorption: Apply inert absorbent materials (e.g., spill pillows or absorbent pads) directly over the liquid spill to halt spreading.

  • Collection: Using non-sparking tools, carefully transfer the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste container[2].

  • Surface Decontamination: Wash the spill surface with a solvent-dampened cloth (hexane) to capture remaining organics, followed by a secondary decontamination step using a bleach-soaked cloth to oxidize any microscopic organotin residues.

  • Reporting: Seal and label all cleanup materials as solid organotin waste. Immediately report the spill to the laboratory supervisor and the institutional EHS office to trigger a formal incident review.

Visualized Decontamination Architecture

OrganotinDisposal Start Organotin Waste Generation Segregate Segregate by Waste Phase Start->Segregate Liquid Liquid Waste (Solvents/Reagents) Segregate->Liquid Solid Solid Waste (Consumables/PPE) Segregate->Solid Glassware Contaminated Glassware Segregate->Glassware CollectLiq Collect in HDPE Container Liquid->CollectLiq CollectSol Seal in Heavy-Duty Bags Solid->CollectSol Oxidize Oxidative Soak (Bleach/HNO3) Glassware->Oxidize Label Label: 'Hazardous Waste Organotin' CollectLiq->Label CollectSol->Label Oxidize->CollectLiq Spent Bath Wash Aqueous Rinse & Standard Wash Oxidize->Wash Converts to Inorganic Tin EHS EHS Pickup & Incineration Label->EHS

Workflow for the segregation, decontamination, and disposal of organotin waste.

Sources

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